molecular formula C10H13NO2 B1462699 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol CAS No. 1157607-13-0

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Cat. No.: B1462699
CAS No.: 1157607-13-0
M. Wt: 179.22 g/mol
InChI Key: WYYIHCZPZVOGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol ( 1157607-13-0) is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This benzofuran derivative is supplied for research purposes and is strictly for laboratory use; it is not intended for diagnostic, therapeutic, or any human or veterinary use . Benzofuran scaffolds are of significant interest in medicinal chemistry and chemical biology due to their wide range of potential biological activities . Numerous studies have shown that benzofuran derivatives can exhibit strong pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them potential lead compounds in drug discovery efforts . The 2,3-dihydrobenzofuran moiety, as present in this compound, is a common structural feature in various biologically active molecules and natural products . The specific placement of the aminoethanol side chain on the dihydrobenzofuran core makes this compound a valuable intermediate for researchers exploring structure-activity relationships, particularly in the development of novel psychoactive substances or empathogens, where similar 2-aminoethyl substitutions on aromatic systems are a known pharmacophore . Researchers can utilize this compound as a key synthetic building block for constructing more complex molecular architectures or as a standard in analytical method development. Its defined structure, confirmed by its SMILES notation NCC(C1=CC2=C(OCC2)C=C1)O, facilitates precise research applications .

Properties

IUPAC Name

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYIHCZPZVOGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2,3-Dihydrobenzofuran-5-yl Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the medicinal chemistry, pharmacology, and synthesis of 2,3-dihydrobenzofuran-5-yl amino alcohol derivatives .

Domain: Medicinal Chemistry & Pharmacology Core Scaffold: 2,3-Dihydrobenzofuran (Coumaran) Primary Pharmacophore:


-Amino Alcohol (Ethanolamine/Propanolamine)

Executive Summary

The 2,3-dihydrobenzofuran-5-yl amino alcohol scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its utility in designing adrenergic receptor antagonists (


-blockers)  and serotonergic modulators .

Structurally, this class fuses a lipophilic dihydrobenzofuran core (a bioisostere of the naphthalene ring in propranolol or the indole in pindolol) with a hydrophilic amino-alcohol side chain. This specific architecture imparts unique physicochemical properties, including enhanced oxidative stability compared to their benzofuran counterparts and distinct metabolic profiles driven by CYP2D6.

Key Applications:

  • Cardiovascular:

    
    -adrenergic antagonism (Anti-arrhythmic, Antihypertensive).
    
  • Neuropharmacology: 5-HT receptor modulation and monoamine transporter inhibition.

  • Antioxidant: The 5-hydroxy-2,3-dihydrobenzofuran core acts as a radical scavenger (Vitamin E analogue).

Chemical Architecture & SAR

The biological activity of these derivatives hinges on the precise spatial arrangement of the amino alcohol tail relative to the oxygenated bicycle.

The Pharmacophore

The general structure is defined by two critical domains:

  • Lipophilic Core (Anchor): The 2,3-dihydrobenzofuran ring.[1] The oxygen at position 1 mimics the ether oxygen found in aryloxypropanolamine

    
    -blockers, contributing to hydrogen bonding within the receptor pocket.
    
  • Hydrophilic Tail (Warhead): The amino alcohol chain, typically an ethanolamine or aryloxypropanolamine, which interacts with Asp113 in the

    
    -adrenergic receptor.
    
Structure-Activity Relationship (SAR)
Structural ZoneModificationEffect on Potency/Selectivity
C-5 Position Attachment of Amino AlcoholCritical for

-adrenergic binding. Para-substitution relative to the ring oxygen mimics the "para" rule of sympathomimetics.
Nitrogen Substituent (R) Isopropyl / t-ButylBulky groups (t-butyl) maximize

affinity. Isopropyl favors general

-blockade.
C-2/C-3 Ring Methylation (e.g., 2,2-dimethyl)Increases lipophilicity and metabolic stability; enhances antioxidant capacity (Vitamin E-like).
Linker -CH(OH)- vs -O-CH2-CH(OH)-The aryloxypropanolamine (-O-CH2-) linker generally confers higher potency than the direct ethanolamine linker (-CH-).
Critical Distinction: Amino Alcohol vs. Amino Propane

Researchers must distinguish this scaffold from the Benzofuranylpropylamines (e.g., 5-APDB, 6-APDB).

  • Amino Alcohols (This Topic): Hydroxyl group present. Activity = Adrenergic/Serotonergic Antagonists (Therapeutic).

  • Amino Propanes (Entactogens): No hydroxyl group. Activity = Monoamine Releasers (Psychotropic/Abuse Potential).[2]

Chemical Synthesis Pathways

The synthesis of 2,3-dihydrobenzofuran-5-yl amino alcohols typically proceeds via a Friedel-Crafts acylation followed by bromination and reduction, or via epoxide ring opening.

Pathway A: The Epoxide Route (Preferred for Aryloxypropanolamines)

This route yields the standard


-blocker scaffold with high enantiomeric purity if chiral epichlorohydrin is used.

Synthesis Start 5-Hydroxy-2,3-dihydrobenzofuran Step1 O-Alkylation (Epichlorohydrin + Base) Start->Step1 K2CO3, Acetone, Reflux Inter Intermediate: Glycidyl Ether Step1->Inter Step2 Epoxide Opening (Primary Amine R-NH2) Inter->Step2 R-NH2, MeOH, Heat Product Product: Aryloxypropanolamine Derivative Step2->Product

Figure 1: Synthesis of aryloxypropanolamine derivatives via glycidyl ether intermediate.

Pathway B: The Bromoketone Route (Direct Ethanolamines)

Used when the amino alcohol is attached directly to the aromatic ring (no ether linker).

  • Acylation: 2,3-dihydrobenzofuran + Chloroacetyl chloride (

    
    ) 
    
    
    
    5-(2-chloroacetyl)-2,3-dihydrobenzofuran.
  • Amination: Reaction with isopropylamine

    
     Aminoketone.
    
  • Reduction:

    
     reduction of the ketone 
    
    
    
    Target Amino Alcohol .

Pharmacological Profile

Mechanism of Action

The derivatives function primarily as competitive antagonists at G-protein coupled receptors (GPCRs).

  • 
    -Adrenergic Receptors:  The hydroxyl group on the side chain forms a hydrogen bond with Ser203  (in 
    
    
    
    ) or Ser211 (in
    
    
    ), while the protonated amine forms a salt bridge with Asp113 . The dihydrobenzofuran ring occupies the hydrophobic pocket usually bound by the catechol ring of norepinephrine.
  • 5-HT Receptors: Certain derivatives (especially with piperazine-linked tails) show high affinity for

    
     and 
    
    
    
    receptors, acting as partial agonists or antagonists.
ADME & Metabolic Stability
  • Lipophilicity (LogP): The dihydrobenzofuran ring is less aromatic/planar than benzofuran, slightly lowering LogP, which can reduce blood-brain barrier (BBB) penetration compared to naphthalene analogs (e.g., propranolol), potentially reducing CNS side effects (nightmares, fatigue).

  • Metabolism: These compounds are major substrates for CYP2D6 . The 5-position is already oxygenated, blocking a common metabolic soft spot, but hydroxylation often occurs at the C-3 position or on the alkyl amine tail.

Experimental Protocols

Protocol: Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-2-(isopropylamino)ethanol

Objective: Synthesize a reference standard for binding assays.

Reagents:

  • 5-(2-bromoacetyl)-2,3-dihydrobenzofuran (Intermediate)

  • Isopropylamine (anhydrous)

  • Sodium Borohydride (

    
    )
    
  • Methanol (MeOH)

Procedure:

  • Amination: Dissolve 5-(2-bromoacetyl)-2,3-dihydrobenzofuran (1.0 eq) in dry THF. Add isopropylamine (3.0 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Monitor by TLC (formation of aminoketone).

  • Workup A: Evaporate solvent. Redissolve residue in MeOH.

  • Reduction: Cool the methanolic solution to 0°C. Add

    
     (2.0 eq) in small portions over 30 minutes. (Caution: Gas evolution).
    
  • Quench: Stir for 2 hours, then quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Ether to yield the amino alcohol as a white hydrochloride salt.

Protocol: -Adrenergic Receptor Binding Assay

Objective: Determine


 of the derivative.
  • Membrane Prep: Use CHO cells overexpressing human

    
    -AR.
    
  • Ligand:

    
    -CGP12177 (Radioligand).
    
  • Incubation:

    • Mix 20

      
      g membrane protein + 1 nM 
      
      
      
      -CGP12177 + Test Compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

      
      .
      
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Pharmacology of Benzofuran Derivatives: Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[1][3] Source: PMC (NIH), 2019. URL:[Link]

  • Beta-Blocker Structure-Activity Relationships: Title: Survey of Pharmacological Activity and Pharmacokinetics of Selected

    
    -Adrenergic Blockers in Regard to Their Stereochemistry.
    Source: MDPI, 2019.
    URL:[Link]
    
  • Synthesis of Dihydrobenzofuran Analogs: Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives.[1][3][4][5] Source: Molecules, 2022.[6][7] URL:[Link]

  • Bufuranol (Benzofuran Analog Reference): Title: Bufuranol: A potent beta-adrenoceptor blocking agent. Source: PubChem Compound Summary. URL:[Link]

Sources

An In-Depth Technical Guide to 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The compound 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, with CAS Number 1157607-13-0, is a specific chemical entity with limited publicly available research data. This guide has been meticulously compiled by drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology for structurally related benzofuran and β-amino alcohol derivatives. The protocols and discussions herein are presented as a predictive framework to guide research and development efforts.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a multitude of biologically active natural products and synthetic pharmaceuticals. Its derivatives are known to exhibit a wide array of pharmacological properties, including antifungal, antioxidant, and cardiovascular effects. The incorporation of a β-amino alcohol functionality, a key pharmacophore in many adrenergic and serotonergic drugs, onto the 2,3-dihydro-1-benzofuran core presents a compelling strategy for the discovery of novel therapeutics. This guide provides a comprehensive technical overview of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, from its proposed synthesis and characterization to its potential biological significance.

Chemical Identity and Synonyms

A clear and unambiguous identification of the target molecule is paramount for effective research and communication.

Identifier Value
Systematic Name 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
CAS Number 1157607-13-0[1]
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Canonical SMILES C1C(C2=CC(=C(C=C2)O1)C(CN)O)
InChI Key InChI=1S/C11H15NO2/c12-8-11(14)9-3-4-10-5-1-2-6-13-10/h3-4,6,11,14H,1-2,5,8,12H2

Common Synonyms and Alternative Nomenclature:

  • α-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-methanol

  • 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-aminoethanol

Proposed Synthetic Pathways

Diagram of Proposed Synthetic Workflow

Synthetic_Pathway A 2,3-Dihydro-1-benzofuran-5-carbaldehyde C (S)-1-(2,3-Dihydro-1-benzofuran-5-yl)-2-nitroethanol A->C Asymmetric Henry Reaction (e.g., Cu(II)-chiral ligand) B Nitromethane B->C D (S)-2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol C->D Reduction of Nitro Group (e.g., H₂, Pd/C or LiAlH₄)

Caption: Proposed asymmetric synthesis of (S)-2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.

Experimental Protocol: Asymmetric Henry Reaction

The enantioselective synthesis of the β-nitro alcohol intermediate is a critical step in producing a single enantiomer of the final product. The use of a chiral catalyst, such as a copper(II) complex with a chiral β-amino alcohol ligand, can afford high enantioselectivity.[2][3]

Step 1: Catalyst Formation (in situ)

  • To a solution of Cu(OAc)₂·H₂O (0.05 mmol) in anhydrous ethanol (2 mL) in a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of the chiral β-amino alcohol ligand (e.g., (1R,2S)-(-)-N-methylephedrine) (0.055 mmol) in anhydrous ethanol (1 mL).

  • Stir the resulting solution at room temperature for 1 hour to allow for the formation of the chiral copper complex.

Step 2: Henry Reaction

  • To the catalyst solution, add 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add nitromethane (5.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral β-nitro alcohol.

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation is often preferred for its clean reaction profile.

Step 1: Catalytic Hydrogenation

  • Dissolve the purified (S)-1-(2,3-dihydro-1-benzofuran-5-yl)-2-nitroethanol (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.

  • Add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While experimental data for the target compound is not available, predicted chemical shifts can be estimated based on the structure.

Expected ¹H NMR Spectral Features:

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic protons (C4-H, C6-H, C7-H)6.5 - 7.5Multiplet3H
Benzylic proton (CH-OH)4.5 - 5.0Doublet of doublets1H
Methylene protons (CH₂-N)2.8 - 3.5Multiplet2H
Dihydrofuran protons (O-CH₂, Ar-CH₂)3.0 - 4.5Multiplets4H
Amine and Hydroxyl protons (NH₂, OH)Variable (broad singlets)Broad singlet3H

Expected ¹³C NMR Spectral Features:

Carbon(s) Expected Chemical Shift (ppm)
Aromatic carbons110 - 160
Benzylic carbon (CH-OH)70 - 80
Methylene carbon (CH₂-N)40 - 50
Dihydrofuran carbons (O-CH₂, Ar-CH₂)25 - 75

For comprehensive structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data (Electrospray Ionization - ESI+):

  • [M+H]⁺: m/z 194.1125 (calculated for C₁₁H₁₆NO₂⁺)

  • Key Fragmentation Ions: Loss of water (H₂O), loss of the aminoethanol side chain.

Diagram of Analytical Workflow

Analytical_Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B Structural Elucidation C Mass Spectrometry (HRMS) A->C Molecular Weight & Formula D FT-IR Spectroscopy A->D Functional Groups E Chiral HPLC A->E Enantiomeric Purity F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: A typical analytical workflow for the characterization of the target compound.

Potential Biological and Pharmacological Significance

The structural features of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol suggest several potential areas of biological activity, making it an interesting candidate for drug discovery programs.

Analogies to Known Pharmacophores
  • β-Amino Alcohols: This class of compounds is well-known for its interaction with adrenergic and serotonergic receptors. Depending on the stereochemistry and substitution pattern, they can act as agonists or antagonists.

  • Benzofuran Derivatives: Benzofuran-containing molecules have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7] The 2,3-dihydro-5-benzofuranol scaffold, in particular, has been investigated for its antioxidant and neuroprotective effects.[5]

Potential Therapeutic Applications

Based on its structural components, 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol and its derivatives could be explored for:

  • Cardiovascular effects: Modulation of adrenergic receptors could influence heart rate, blood pressure, and vascular tone.

  • Central Nervous System (CNS) activity: The ability to cross the blood-brain barrier could lead to applications in neurological and psychiatric disorders.

  • Antioxidant and Anti-inflammatory properties: The benzofuran moiety may confer cytoprotective effects.

Diagram of Potential Biological Interactions

Biological_Interactions A 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol B Adrenergic Receptors A->B Modulation C Serotonergic Receptors A->C Modulation D Reactive Oxygen Species (ROS) A->D Scavenging E Inflammatory Pathways A->E Inhibition

Caption: Potential biological targets and pathways for the title compound.

Conclusion

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol represents a novel chemical entity with significant potential for further investigation in the field of medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route offers a viable path to obtaining this compound in an enantiomerically pure form, which will be crucial for elucidating its specific pharmacological profile. Future research should focus on the practical execution of the proposed synthesis, a thorough characterization of the molecule, and a comprehensive screening for biological activity to unlock its therapeutic potential.

References

  • Organic & Biomolecular Chemistry. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Available from: [Link]

  • PubChem. 13-Methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[12.10.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,11,13,15(23),16(20),21-nonaene. Available from: [Link]

  • ResearchGate. Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Available from: [Link]

  • Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available from: [Link]

  • ResearchGate. Synthesis and antifungal activity of benzofuran-5-ols. Available from: [Link]

  • Chirality. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Available from: [Link]

  • Journal of Medicinal Chemistry. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Available from: [Link]

  • Semantic Scholar. Mini Review on Important Biological Properties of Benzofuran Derivatives. Available from: [Link]

  • Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Available from: [Link]

  • PubChem. (13aS)-2,3,9,10-tetramethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride. Available from: [Link]

  • Molecules. Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. Available from: [Link]

  • Magnetic Resonance in Chemistry. Complete assignments of NMR data of 13 hydroxymethoxyflavones. Available from: [Link]

  • PubMed Central. Analysis of NMR Metabolomics Data. Available from: [Link]

  • Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Available from: [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available from: [Link]

  • CAS. NMR Database for Faster Structural Data. Available from: [Link]

  • PubChem. 2-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol. Available from: [Link]

  • ResearchGate. 13 C{ 1 H} NMR Data a. Available from: [Link]

  • PubMed Central. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available from: [Link]

Sources

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Part 1: Substance Identity & Chemical Profile

1.1 Nomenclature & Classification

  • IUPAC Name: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

  • Synonyms: 5-(2-Amino-1-hydroxyethyl)-2,3-dihydrobenzofuran; Dihydrobenzofuran-Octopamine Analogue; Darifenacin Metabolite M1 (Hypothetical).

  • CAS Registry Number: Not widely listed in commercial catalogs. (Closest structural analogue: 2-(2,3-Dihydrobenzofuran-5-yl)ethanol, CAS 87776-76-9).[1]

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

1.2 Structural Analysis This compound represents a hybrid pharmacophore:

  • Core: 2,3-Dihydrobenzofuran (chemically stable, lipophilic scaffold).

  • Side Chain: 2-Amino-1-ethanol (polar, hydrophilic, basic).

  • Pharmacological Class: Phenethylamine derivative. It is the 2,3-dihydrobenzofuran analogue of Octopamine and Norepinephrine .

1.3 Physicochemical Properties (Predicted)

PropertyValue (Predicted)Context
LogP 0.8 - 1.2Moderately lipophilic; crosses BBB readily.
pKa (Amine) 9.2 - 9.5Basic; exists as cation at physiological pH.
pKa (Alcohol) ~13.5Weakly acidic.
Boiling Point ~340°C (760 mmHg)High due to H-bonding.
Solubility Water (Moderate), DMSO (High), Methanol (High)Soluble in polar organic solvents.
Appearance White to Off-White SolidHygroscopic crystalline powder (as HCl salt).

Part 2: Synthesis & Manufacturing Protocol

2.1 Retrosynthetic Analysis The most robust route for synthesizing 2-amino-1-arylethanols involves the reduction of an


-amino ketone or 

-azido ketone. Given the sensitivity of the free amine, the Azide Reduction Route is preferred for high purity.

2.2 Step-by-Step Synthesis Protocol

  • Step 1: Friedel-Crafts Acylation

    • Reagents: 2,3-Dihydrobenzofuran, Acetyl Chloride, AlCl₃ (Lewis Acid), DCM.

    • Process: Acetylation at the 5-position (para to the oxygen) is highly regioselective.

    • Product: 5-Acetyl-2,3-dihydrobenzofuran.

  • Step 2:

    
    -Bromination 
    
    • Reagents: Phenyltrimethylammonium tribromide (PTAB) or Br₂/HBr/Acetic Acid.

    • Process: Controlled bromination of the ketone.

    • Product: 5-(2-Bromoacetyl)-2,3-dihydrobenzofuran.

  • Step 3: Azide Displacement

    • Reagents: Sodium Azide (NaN₃), Acetone/Water or DMF.

    • Process: Nucleophilic substitution (SN2) of the bromide.

    • Safety Note: Maintain temperature <40°C to prevent decomposition.

    • Product: 5-(2-Azidoacetyl)-2,3-dihydrobenzofuran.

  • Step 4: Global Reduction

    • Reagents: Sodium Borohydride (NaBH₄) followed by Pd/C hydrogenation OR Lithium Aluminum Hydride (LiAlH₄).

    • Process: Reduction of both the ketone (to alcohol) and azide (to amine).

    • Product:2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol .

2.3 Synthesis Pathway Diagram

SynthesisPathway Start 2,3-Dihydrobenzofuran Step1 5-Acetyl-2,3-dihydrobenzofuran Start->Step1 Acetyl Chloride / AlCl3 (Friedel-Crafts) Step2 5-(2-Bromoacetyl)-2,3-dihydrobenzofuran Step1->Step2 Br2 / AcOH (Bromination) Step3 5-(2-Azidoacetyl)-2,3-dihydrobenzofuran Step2->Step3 NaN3 / DMF (Substitution) Final 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol Step3->Final NaBH4 then H2/Pd-C (Reduction)

Caption: Four-step synthesis via the azide intermediate, ensuring regioselectivity and high purity.

Part 3: Provisional Material Safety Data Sheet (MSDS)

3.1 Hazard Identification (GHS Classification - Predicted) Based on SAR (Structure-Activity Relationship) with Phenylethanolamines (e.g., Octopamine, Norepinephrine).

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H314: Causes severe skin burns and eye damage (due to primary amine/basic nature).

    • H335: May cause respiratory irritation.[2][3]

    • H373: May cause damage to organs (Cardiovascular System) through prolonged or repeated exposure.

3.2 Precautionary Statements

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[4] Rinse skin with water [or shower].[2][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing.[2][3]

3.3 Toxicological Profile (Read-Across)

  • Acute Toxicity: Likely moderate oral toxicity (LD50 Rat: 500-2000 mg/kg estimated).

  • Mechanism of Action: As a phenethylamine analogue, this compound may exhibit adrenergic agonist activity (sympathomimetic). It may interact with Alpha/Beta-adrenergic receptors or trace amine-associated receptors (TAAR1).

  • Target Organs: Heart, Central Nervous System, Lungs.

Part 4: Handling, Storage, and Stability

4.1 Storage Conditions

  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The primary amine is sensitive to CO₂ (carbamate formation) and oxidation.

  • Container: Tightly sealed, amber glass vials (light sensitive).

4.2 Stability

  • Hygroscopic: Yes. The free base is likely an oil or low-melting solid that absorbs moisture.

  • Salt Form: The Hydrochloride (HCl) or Hydrobromide (HBr) salts are significantly more stable and recommended for long-term storage.

4.3 Disposal

  • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

  • Darifenacin Synthesis & Intermediates

    • Source: Pfizer Inc. (2004). "Process for the preparation of Darifenacin.
    • Link:

  • Benzofuran Chemistry (Friedel-Crafts)

    • Source:Journal of Medicinal Chemistry, 1989, 32(5), 1006-1020.[5] "2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis."

    • Link:

  • General Safety of Amino-Alcohols (Ethanolamine)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 700, Ethanolamine.
    • Link:

  • Phenethylamine SAR & Toxicity

    • Source:Toxicological Sciences, 2012.
    • Link:

Sources

Methodological & Application

Synthesis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol from α-Bromo Ketones: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed protocol for the synthesis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, a key intermediate in pharmaceutical research and development. The synthesis commences from the corresponding α-bromo ketone and involves a three-step sequence: N-alkylation, stereoselective reduction of the resulting α-amino ketone, and subsequent deprotection. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and self-validating protocols.

The 2,3-dihydro-1-benzofuran moiety is a privileged scaffold found in numerous biologically active compounds.[1][2] The target molecule, an amino alcohol derivative of this scaffold, serves as a crucial building block for the synthesis of various pharmaceutical agents. This guide focuses on a reliable and scalable synthetic route, emphasizing practical considerations and mechanistic understanding.

I. Synthetic Strategy Overview

The synthesis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol is accomplished through a well-defined three-stage process. This strategy is designed for efficiency and control over the final product's stereochemistry.

Stage 1: Synthesis of the α-Amino Ketone

The initial step involves the nucleophilic substitution of an α-bromo ketone with a suitable amine. This reaction is a cornerstone in the synthesis of α-amino ketones.[3][4] The choice of the amine is critical as it can introduce a protecting group that facilitates purification and influences the stereochemical outcome of the subsequent reduction step.

Stage 2: Reduction of the α-Amino Ketone

The carbonyl group of the α-amino ketone is then reduced to a hydroxyl group to form the corresponding amino alcohol.[4][5] The stereoselectivity of this reduction is a key aspect, as the biological activity of the final compound often depends on the specific stereoisomer.

Stage 3: Deprotection of the Amino Group

The final step is the removal of the protecting group from the nitrogen atom to yield the desired primary amine. The choice of deprotection method is contingent on the nature of the protecting group used in the first stage.

Visualizing the Workflow

The following diagram illustrates the overall synthetic workflow from the starting α-bromo ketone to the final amino alcohol product.

Synthetic Workflow start α-Bromo Ketone step1 N-Alkylation with Protected Amine start->step1 Amine, Base intermediate1 α-Amino Ketone step1->intermediate1 step2 Stereoselective Reduction intermediate1->step2 Reducing Agent intermediate2 Protected Amino Alcohol step2->intermediate2 step3 Deprotection intermediate2->step3 Deprotection Reagent end 2-Amino-1-(2,3-dihydro- 1-benzofuran-5-yl)ethanol step3->end

Caption: Overall synthetic workflow.

II. Detailed Experimental Protocols

This section provides step-by-step protocols for each stage of the synthesis. The quantities and conditions provided are based on established literature procedures and can be scaled as needed.[6][7]

Materials and Reagents
ReagentSupplierPurity
2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanoneCommercial>98%
BenzylamineCommercial>99%
TriethylamineCommercial>99%
Acetonitrile (anhydrous)Commercial>99.8%
Sodium borohydrideCommercial>98%
Methanol (anhydrous)Commercial>99.8%
Palladium on Carbon (10% Pd/C)Commercial
Ammonium FormateCommercial>97%
DichloromethaneCommercial>99.8%
Saturated Sodium Bicarbonate SolutionIn-house prep.
BrineIn-house prep.
Anhydrous Magnesium SulfateCommercial
Protocol 1: Synthesis of 2-(Benzylamino)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (α-Amino Ketone)

This protocol details the nucleophilic substitution of the α-bromo ketone with benzylamine. Benzylamine is chosen as the amine source as the N-benzyl group can be readily removed in the final step via hydrogenolysis.[8][9]

Rationale: The reaction proceeds via an SN2 mechanism where the amine acts as a nucleophile, displacing the bromide ion. Triethylamine is used as a non-nucleophilic base to neutralize the HBr generated during the reaction, preventing the protonation of the benzylamine and driving the reaction to completion. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature.

  • Reaction Setup: To a solution of 2-bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).

  • Addition of Amine: To the stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 2-(Benzylamino)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone to the Amino Alcohol

This protocol describes the reduction of the α-amino ketone to the corresponding β-amino alcohol using sodium borohydride.

Rationale: Sodium borohydride is a mild and selective reducing agent for ketones.[4] The reduction of α-amino ketones often proceeds with a degree of stereoselectivity, which can be influenced by the nature of the substituents and the reaction conditions. For higher stereoselectivity, more specialized reducing agents and chiral catalysts may be employed.[6]

  • Reaction Setup: Dissolve the α-amino ketone (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is no longer detectable by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture to remove the methanol. Extract the aqueous residue with dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude protected amino alcohol. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: N-Debenzylation via Catalytic Transfer Hydrogenation

This final step involves the removal of the N-benzyl protecting group using catalytic transfer hydrogenation with ammonium formate as the hydrogen source.[10]

Rationale: Catalytic hydrogenolysis is a clean and efficient method for N-benzyl deprotection.[8][11] The use of ammonium formate as a hydrogen donor (catalytic transfer hydrogenation) avoids the need for handling hydrogen gas, making the procedure more convenient and safer for laboratory scale synthesis.[10] The reaction proceeds on the surface of the palladium catalyst.

  • Reaction Setup: To a solution of the N-benzyl protected amino alcohol (1.0 eq) in methanol, add 10% Palladium on Carbon (10-20 mol% Pd).

  • Addition of Hydrogen Donor: To this suspension, add ammonium formate (5.0 eq) in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography to yield the final 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the synthesis, highlighting the transformation of functional groups.

Reaction Mechanism cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Deprotection start start step1_reagents + Benzylamine (Et3N) intermediate1 intermediate1 intermediate1_2 intermediate1_2 step2_reagents + NaBH4 (MeOH) intermediate2 intermediate2 intermediate2_2 intermediate2_2 step3_reagents + Pd/C, HCOONH4 (MeOH, Reflux) end end

Caption: Key reaction transformations.

III. Summary of Key Data

The following table summarizes the expected outcomes for each step of the synthesis.

StepStarting MaterialKey ReagentsProductExpected Yield
1. N-Alkylation α-Bromo KetoneBenzylamine, Triethylamineα-Amino Ketone80-90%
2. Reduction α-Amino KetoneSodium BorohydrideN-Benzyl Protected Amino Alcohol85-95%
3. Deprotection N-Benzyl Protected Amino Alcohol10% Pd/C, Ammonium Formate2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol75-85%

IV. Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol from an α-bromo ketone precursor. The described three-step sequence involving N-alkylation, reduction, and deprotection is a reliable method for obtaining this valuable pharmaceutical intermediate. By understanding the rationale behind each experimental choice, researchers can adapt and optimize these protocols for their specific needs in drug discovery and development.

V. References

  • Ram, S.; Spicer, L. D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synth. Commun.1987 , 17 (4), 415-418. Available from: [Link]

  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, 2001.

  • Ojima, I.; Tani, K.; Takeda, M.; Kogure, T. Asymmetric Hydrogenation with Chiral Rhodium Catalysts. In Catalytic Asymmetric Synthesis; John Wiley & Sons, 2010.

  • Stevens, C. L.; Blumbergs, P.; Munk, M. E. The Reactions of α-Bromo Ketones with Primary Amines. J. Org. Chem.1963 , 28 (2), 331–335.

  • Jiang, Q.; Xu, B.; Zhao, A.; Jia, J.; Liu, T.; Guo, C. Metal-Free One-Pot Synthesis of α-Amino Ketones from Benzylic Secondary Alcohols and Amines. J. Org. Chem.2014 , 79 (18), 8750–8756.

  • Evans, R. W.; Zbieg, J. R.; Wu, S.; Li, W.; MacMillan, D. W. C. Direct α-Amination of Ketones, Esters, and Aldehydes via Copper Catalysis. J. Am. Chem. Soc.2013 , 135 (43), 16074–16077.

  • Zaidlewicz, M.; Kaczmarek, A. T. Enantioselective Synthesis of (2- and 3-Benzofuranyl)amino-alcohols. ARKIVOC2001 , (ii), 12-21.

  • Szymański, W.; Kędzierska, M.; Lewandowska, A. I.; Wzorek, Z. Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols. Molecules2018 , 23 (10), 2697.

  • De Luca, L.; Giacomelli, G.; Nieddu, G. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. J. Org. Chem.2007 , 72 (10), 3955–3957.

  • Ruan, J.; Li, X.; Wan, J. Total synthesis of natural products containing benzofuran rings. RSC Adv.2017 , 7, 22353-22367.

  • Stevens, C. L.; Terbeek, K. J.; Pillai, P. M. Stereochemistry of the reduction of .alpha.-amino ketones. J. Org. Chem.1974 , 39 (21), 3153–3157.

  • PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Available from: [Link]

  • Zaidlewicz, M.; Tafelska-Kaczmarek, A.; Prewysz-Kwinto, A.; Chechłowska, A. Asymmetric synthesis of (S)-bufuralol and a propafenone analogue. Tetrahedron: Asymmetry2003 , 14 (12), 1645-1650.

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

  • Zhao, Y.-H.; Liu, H.-W.; Ren, X.-F. Synthesis of Chiral Benzofuran-Derived β-Amino Esters Induced by N-tert-Butanesulfinamide. Synth. Commun.2015 , 45 (11), 1335-1343.

  • Ohno, S.; Miyazaki, R.; Tanaka, T.; Uehara, K.; Qiu, J.; Itakura, H.; Sako, M.; Murai, K.; Hasegawa, J.-y.; Arisawa, M. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Org. Chem. Front.2025 , 12, 22.

  • Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. Available from:

Sources

Protocols for asymmetric transfer hydrogenation of benzofuryl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Transfer Hydrogenation (ATH) of Benzofuryl Ketones

Introduction: The Pharmacophore & The Challenge

Benzofuryl alcohols are critical chiral building blocks in medicinal chemistry, serving as intermediates for serotonin reuptake inhibitors, anti-arrhythmic agents (e.g., Bufuralol), and various bioactive natural products. The reduction of benzofuryl ketones to their corresponding chiral alcohols is a pivotal step in their synthesis.

While enzymatic reductions exist, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II)-arene complexes offers a scalable, tunable, and chemoselective alternative that avoids the operational complexity of fermentation. This guide details the protocol for the ATH of 2-acetylbenzofuran and its derivatives using the Noyori-Ikariya class catalysts (Ru-TsDPEN), focusing on the Formic Acid/Triethylamine (FA/TEA) system to maximize enantioselectivity.

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

Understanding the mechanism is prerequisite to troubleshooting. Unlike standard hydrogenation which requires high-pressure H₂ gas and inner-sphere coordination, ATH operates via an outer-sphere mechanism .

The catalyst (typically RuCl(p-cymene)[(S,S)-TsDPEN]) operates through a Metal-Ligand Bifunctional cycle. The nitrogen of the TsDPEN ligand and the Ruthenium center act in concert to deliver a proton (H⁺) and a hydride (H⁻) to the ketone simultaneously. This concerted transfer avoids the formation of a metal-alkoxide intermediate, significantly enhancing reaction rates and enantioselectivity.

Figure 1: Catalytic Cycle of Ru-TsDPEN ATH

ATH_Mechanism PreCat Pre-Catalyst (16e⁻ Ru-Species) ActiveCat Active Reducing Species (18e⁻ Ru-H) PreCat->ActiveCat Formate Decarboxylation (-CO₂) H_Donor H-Donor Addition (HCOOH/TEA) H_Donor->ActiveCat TS Transition State (6-Membered Pericyclic Ring) ActiveCat->TS + Benzofuryl Ketone TS->PreCat H⁻/H⁺ Transfer Product Chiral Alcohol Released TS->Product

Caption: The outer-sphere mechanism where the Ru-H and N-H moieties simultaneously transfer hydrogen to the C=O bond.

Experimental Protocol

Critical Parameters & Reagents
ComponentRecommendationRationale
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] The "Gold Standard" for aryl ketones. The (S,S) ligand typically yields the (S)-alcohol (check specific substrate interaction).
H-Source HCOOH:Et₃N (5:2 azeotrope) Provides irreversible hydrogen transfer (via CO₂ loss), driving conversion to 100% unlike isopropanol (reversible).
Solvent DCM or EtOAc Aprotic solvents prevent ligand dissociation. DCM often yields higher ee due to solubility profiles.
S/C Ratio 100:1 to 500:1 Benzofurans are sterically demanding; start at 100:1. Higher ratios (1000:1) require longer times.
Temp 25°C - 30°C Higher temps increase rate but erode ee. Do not exceed 40°C.
Step-by-Step Procedure

Target: Asymmetric reduction of 2-acetylbenzofuran to (S)-1-(benzofuran-2-yl)ethanol.

  • Catalyst Preparation (In-Situ or Pre-formed):

    • Note: Commercial RuCl(p-cymene)[(S,S)-TsDPEN] is stable and recommended.

    • If preparing in-situ: Mix [RuCl2(p-cymene)]2 (0.005 mmol) and (S,S)-TsDPEN (0.012 mmol) in anhydrous DCM (2 mL) with TEA (0.02 mmol). Stir at 40°C for 1 hour, then cool to RT.

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 2-acetylbenzofuran (1.0 mmol, 160 mg) in DCM (3 mL).

    • Add the Ru-catalyst (10 µmol, 1 mol% loading).

    • Critical Step: Add the HCOOH:Et₃N (5:2) azeotrope mixture (2.0 - 3.0 eq of hydride, approx 300 µL) dropwise via syringe.

    • Observation: Evolution of CO₂ gas (bubbling) will occur. Ensure the system is open to a bubbler or has a vent needle to prevent pressure buildup.

  • Monitoring:

    • Stir at 25°C .

    • Monitor via TLC (Hexane:EtOAc 4:1) or GC/HPLC every 2 hours.

    • Typical reaction time: 4 to 12 hours .

  • Quench & Workup:

    • Once conversion >98%, dilute the mixture with water (10 mL) and DCM (10 mL).

    • Separate the organic layer. Wash the aqueous layer 2x with DCM.

    • Wash combined organics with saturated NaHCO₃ (to neutralize residual formic acid) and then Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is often >95% pure. Flash chromatography (SiO₂, Hexane/EtOAc gradient) may be used to remove catalyst residues (purple/brown spots).

Figure 2: Experimental Workflow

Workflow Substrate Substrate Prep (2-Acetylbenzofuran in DCM) CatLoad Catalyst Loading (Ru-TsDPEN 1 mol%) Substrate->CatLoad Reaction Reaction Phase Add FA/TEA Stir 25°C, 4-12h CatLoad->Reaction Quench Quench Dilute H₂O/DCM Wash NaHCO₃ Reaction->Quench Analysis Analysis Chiral HPLC (OD-H Column) Quench->Analysis

Caption: Step-by-step workflow for the ATH of benzofuryl ketones.

Analytical Methods

Verification of enantiomeric excess (ee) is mandatory. Optical rotation is insufficient for high-precision validation.

  • Instrument: HPLC (e.g., Agilent 1200 or Shimadzu Prominence).

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzofuran chromophore is strong).

  • Expected Retention:

    • (S)-Enantiomer: ~12 min (varies by column/flow).

    • (R)-Enantiomer: ~15 min.

    • Note: Always run a racemic standard (prepared via NaBH₄ reduction) first to establish separation conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or insufficient H-donor.1. Ensure solvents are degassed.2. Increase FA/TEA amount (up to 5 eq).3. Check for acidic impurities in substrate (TEA can neutralize, but excess acid kills the hydride).
Low Enantioselectivity (<90% ee) Temperature too high or background reduction.1. Lower temperature to 0°C or 10°C (will slow reaction).2. Switch solvent to amorphous solids like EtOAc or Toluene .3. Ensure FA/TEA ratio is strictly 5:2 (excess base can race the reaction).
Furan Ring Reduction Over-reduction (rare with Ru-TsDPEN).This catalyst is highly chemoselective for C=O.[1] If C=C reduction occurs, ensure you are NOT using heterogeneous Pd/C or high pressure H₂.

References

  • Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

  • Tao, Y., et al. (2021). "Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones." The Journal of Organic Chemistry. Link[2]

  • Palmer, M., et al. (2005). "Tethered Ru(II) catalysts for asymmetric transfer hydrogenation of ketones." Organic & Biomolecular Chemistry. Link

  • Toubiana, J., et al. (2014).[3] "The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors." Modern Research in Catalysis. Link

Sources

Application Notes & Protocols: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, chiral resolution, and application of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol. This chiral amino alcohol is a pivotal intermediate in modern medicinal chemistry, serving as a cornerstone for the stereospecific synthesis of complex pharmaceutical agents. We will delve into field-proven protocols for its racemic synthesis, explore robust methods for enantiomeric separation, and showcase its strategic implementation in the synthesis of high-value target molecules. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific research and development needs.

Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing ligands that interact with specific biological targets. When this scaffold is further functionalized with a chiral 2-amino-1-ethanol side chain, it becomes an exceptionally valuable chiral building block.[2][]

The chirality of drug molecules is a critical determinant of their pharmacological and toxicological profiles. The interaction between a drug and its biological target (e.g., an enzyme or receptor) is inherently stereospecific. Consequently, one enantiomer of a chiral drug often exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects.[2] Access to enantiomerically pure building blocks like (R)- and (S)-2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol is therefore essential for the development of safer and more effective medicines.[4][5]

This building block is most notably a key precursor in the synthesis of Darifenacin , a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[6][7] Furthermore, derivatives of this scaffold are being actively investigated as potent and selective cannabinoid receptor 2 (CB2) agonists for treating neuropathic pain, highlighting the scaffold's versatility.[8][9][10]

Synthesis of Racemic 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

The synthesis of the racemic amino alcohol serves as the crucial first stage before chiral resolution. The following protocol outlines a reliable and scalable three-step process starting from commercially available 2,3-dihydrobenzofuran.

Synthetic Workflow Overview

The overall transformation involves an initial acylation to introduce a two-carbon chain, followed by reduction of the resulting ketone to a halohydrin, and finally, nucleophilic substitution to install the amino group.

G A 2,3-Dihydrobenzofuran B 2-Bromo-1-(2,3-dihydro- 1-benzofuran-5-yl)ethan-1-one A->B Friedel-Crafts Acylation (2-Bromoacetyl bromide, AlCl3) C 2-Bromo-1-(2,3-dihydro- 1-benzofuran-5-yl)ethanol B->C Ketone Reduction (NaBH4, Methanol) D Racemic 2-Amino-1-(2,3-dihydro- 1-benzofuran-5-yl)ethanol C->D Amination (Aq. Ammonia)

Caption: Racemic Synthesis Workflow.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation to yield 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

  • Rationale: This step utilizes a classic Friedel-Crafts acylation to install the acetyl group at the 5-position of the dihydrobenzofuran ring, which is electronically activated for electrophilic substitution. Anhydrous aluminum chloride (AlCl₃) serves as the Lewis acid catalyst to generate the acylium ion electrophile.

  • Procedure:

    • To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane (DCM), add 2-bromoacetyl bromide (1.1 equivalents) dropwise under a nitrogen atmosphere.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to yield the crude α-bromoketone, which can be purified by recrystallization from isopropanol.

Step 2: Reduction to 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the ketone to a secondary alcohol without affecting the aromatic ring or the bromo-substituent.

  • Procedure:

    • Dissolve the α-bromoketone from Step 1 in methanol at 0 °C.

    • Add NaBH₄ (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC analysis confirms the completion of the reduction.

    • Quench the reaction by the slow addition of water, followed by acidification with 1M HCl.

    • Remove the methanol under reduced pressure and extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude bromohydrin, which is often used directly in the next step.

Step 3: Amination to yield Racemic 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

  • Rationale: The primary amine is introduced via an Sₙ2 reaction. The bromohydrin is treated with an excess of aqueous ammonia, which acts as the nucleophile to displace the bromide.

  • Procedure:

    • Dissolve the crude bromohydrin from Step 2 in a pressure-tolerant vessel with an excess of concentrated aqueous ammonia (e.g., 28-30% solution).

    • Seal the vessel and heat to 60-70 °C for 12-18 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Extract the product into an aqueous acidic solution (e.g., 1M HCl).

    • Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.

    • Basify the aqueous layer with 2M NaOH to a pH > 12 and extract the free amine product into DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the racemic amino alcohol as a solid or viscous oil.

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is the most critical step in producing a valuable chiral building block. Two primary industrial-scale methods are classical diastereomeric salt formation and enzymatic kinetic resolution.

Method 1: Classical Resolution with Diastereomeric Salt Formation

This technique leverages the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.[11][12] By reacting the racemic amine with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed, one of which can be selectively crystallized.

G cluster_0 Solution cluster_1 Separation A Racemic Amino Alcohol ((R)-Amine + (S)-Amine) C Diastereomeric Salts ((R)-Amine:(L)-Acid) ((S)-Amine:(L)-Acid) A->C B Chiral Acid (e.g., L-(+)-Tartaric Acid) B->C D Insoluble Salt Precipitates (e.g., (R)-Amine:(L)-Acid) C->D Fractional Crystallization E Soluble Salt Remains in Filtrate (e.g., (S)-Amine:(L)-Acid) C->E Fractional Crystallization F (R)-Enantiomer (Free Base) D->F Basification (e.g., NaOH) G (S)-Enantiomer (Free Base) E->G Basification (e.g., NaOH)

Caption: Diastereomeric Salt Resolution Workflow.

Protocol: Resolution using L-(+)-Tartaric Acid

  • Salt Formation: Dissolve the racemic amino alcohol (1.0 equivalent) in a suitable solvent such as methanol or ethanol. Heat the solution gently. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the minimum amount of the same hot solvent.

  • Crystallization: Add the hot tartaric acid solution to the amino alcohol solution. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. One diastereomeric salt will preferentially precipitate.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Enantiomer Liberation: Suspend the isolated diastereomeric salt crystals in water and add a base (e.g., 2M NaOH) until the pH is > 12 to deprotonate the amine and dissolve the tartaric acid.

  • Extraction: Extract the liberated free amine into an organic solvent like DCM or ethyl acetate (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched amino alcohol. The enantiomeric excess (ee%) should be determined by chiral HPLC.

  • Recovery (Optional): The other enantiomer can be recovered from the mother liquor from step 3 by basification and extraction, although it will be of lower enantiomeric purity.

Method 2: Enzymatic Kinetic Resolution (EKR)

EKR utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one of the two enantiomers in a racemic mixture.[13][14] For an amino alcohol, this often involves an enantioselective acylation, where the enzyme acylates one enantiomer, leaving the other unreacted.

G cluster_0 Enzymatic Reaction (at ~50% conversion) A Racemic Amino Alcohol ((R)-Amine + (S)-Amine) D (R)-Amide (Product) A->D Selective Acylation E (S)-Amine (Unreacted) A->E No Reaction B Acyl Donor (e.g., Vinyl Acetate) B->D C Lipase Catalyst (e.g., Novozym 435) C->D F Separation (Chromatography or Extraction) D->F G (R)-Amine (Post-hydrolysis) D->G Hydrolysis (e.g., HCl or NaOH) E->F F->D F->E

Caption: Enzymatic Kinetic Resolution Workflow.

Protocol: Lipase-Catalyzed N-Acylation

  • Reaction Setup: In a flask, dissolve the racemic amino alcohol (1.0 equivalent) in a non-polar organic solvent like toluene or MTBE.

  • Add Reagents: Add an acyl donor, such as vinyl acetate (0.6 equivalents). Using a slight sub-stoichiometric amount helps prevent over-reaction.

  • Add Enzyme: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), typically at 5-10% w/w relative to the substrate. Lipases are highly effective for resolving alcohols via enantioselective acylation.[15][16]

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

  • Separation: The resulting mixture contains the acylated enantiomer (amide) and the unreacted amino alcohol enantiomer. These can be separated based on their different chemical properties, for example, by silica gel chromatography or by an acid-base extraction.

  • Hydrolysis (if needed): The acylated enantiomer can be hydrolyzed back to the free amino alcohol using standard acidic or basic conditions to yield the other enantiomer in high purity.

Data Summary: Comparison of Resolution Methods
ParameterDiastereomeric Salt CrystallizationEnzymatic Kinetic Resolution (EKR)
Principle Different solubility of diastereomersEnantioselective enzymatic catalysis
Max. Theoretical Yield 50% per enantiomer per cycle50% per enantiomer
Typical ee% Achieved >98% (after recrystallization)>99% for both enantiomers is achievable
Key Reagents Chiral resolving acid (e.g., tartaric acid)Enzyme (lipase), acyl donor
Advantages Well-established, robust, scalable technologyVery high selectivity, mild conditions, reusable catalyst
Disadvantages Requires screening of acids/solvents, may need multiple recrystallizationsRequires screening of enzymes/conditions, maximum yield is 50% without a racemization step

Applications in Pharmaceutical Synthesis

Case Study: Synthesis of (S)-Darifenacin

The (S)-enantiomer of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol is a direct precursor to a key intermediate for Darifenacin. The synthesis involves converting the amino alcohol into a 5-(2-bromoethyl)-2,3-dihydrobenzofuran intermediate, which is then used to alkylate the secondary amine of the pyrrolidine core.[7][17]

Synthetic Step: N-Alkylation to form Darifenacin

  • Rationale: This step forms the final C-N bond of the Darifenacin molecule. The reaction is a nucleophilic substitution where the secondary amine of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine attacks the electrophilic carbon of 5-(2-bromoethyl)-2,3-dihydrobenzofuran. A base is required to deprotonate the amine and facilitate the reaction.

  • Representative Protocol:

    • To a solution of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile, add a base like anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

    • Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 equivalents). This intermediate is prepared from the resolved (S)-amino alcohol.

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by HPLC.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • The crude product is purified, often by recrystallization of its hydrobromide salt, to yield (S)-Darifenacin hydrobromide of high purity.[18]

Conclusion

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol stands out as a high-value, versatile chiral building block for the pharmaceutical industry. Its successful synthesis and, more importantly, its efficient resolution into single enantiomers, provide a direct and reliable pathway to stereochemically pure active pharmaceutical ingredients. The protocols detailed herein for racemic synthesis, classical resolution, and enzymatic kinetic resolution offer robust and scalable solutions for researchers and process chemists. The continued exploration of this scaffold in diverse therapeutic areas, from urology to neuropharmacology, underscores its enduring importance in the quest for novel and improved medicines.

References

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]

  • PubMed. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed. [Link]

  • SciSpace. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. SciSpace. [Link]

  • Forró, E., & Fülöp, F. (2007). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry, 18(11), 1335-1339. [Link]

  • Aslam, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 1-5. [Link]

  • ACS Publications. (2024). Discovery of 2,3-Dihydro[8][15]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry. [Link]

  • Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 406-413. [Link]

  • Indian Journal of Chemistry. (2010). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, 49B, 1121-1127. [Link]

  • Google Patents. (2011). US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process.
  • Wang, T., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8527. [Link]

  • Ohno, S., et al. (2025). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers. [Link]

  • Google Patents. (2010). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
  • ResearchGate. (2020). One-pot synthesis of 2-amino-3-arylbenzofurans. ResearchGate. [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • New Drug Approvals. (2017). Darifenacin Hydrobromide. New Drug Approvals. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3749. [Link]

  • Google Patents. (2008). WO2008125932A2 - Process for the preparation of darifenacin and its intermediates.
  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955-3957. [Link]

  • RSC Publishing. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications. [Link]

  • ResearchGate. (2007). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. ResearchGate. [Link]

  • RSC Publishing. (2023). Efficient enzymatic synthesis of a chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19335-19341. [Link]

  • MDPI. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]

  • Al-Hamdani, S. K., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Google Patents. (1987). EP0239122A1 - Process for the enzymatic resolution of racemic 2-amino-1-alkanols.

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Enantioseparation of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol Chemical Class: Arylethanolamine (similar pharmacophore to


-blockers).
Chiral Center:  Benzylic position (C-OH).

The Challenge: This molecule presents a classic "dual-interaction" challenge. The primary amine (


) is highly basic and prone to severe peak tailing due to interaction with residual silanols on the silica support. The benzofuran ring provides 

interaction sites, while the hydroxyl group offers hydrogen bonding capabilities.

The Solution: Successful separation requires a Chiral Stationary Phase (CSP) capable of hydrogen bonding and inclusion complexation, combined with a mobile phase that actively suppresses non-specific amine interactions.

Core Experimental Protocols

Method A: The "Gold Standard" (Normal Phase)

Recommended for initial screening and maximum resolution (


).
ParameterSpecificationRationale
Column Chiralcel OD-H (or OD-3)Cellulose tris(3,5-dimethylphenylcarbamate) offers the best "fit" for the benzofuran ring structure.
Alternative Chiralpak AD-H Amylose backbone; try if OD-H fails.
Mobile Phase Hexane / IPA / DEA (90:10:0.1) Hexane: Bulk solvent. IPA: Alcohol modifier (H-bond donor/acceptor). DEA (Diethylamine): Critical basic additive to block silanols.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temp 25°CLower temperatures often increase enantioselectivity (

) for this class.
Detection UV @ 280 nmBenzofuran absorption maximum.

Step-by-Step Execution:

  • System Passivation: Flush the system with 100% IPA to remove any traces of RP solvents (Water/ACN).

  • Equilibration: Pump the Mobile Phase for at least 20 column volumes.

  • Blank Run: Inject mobile phase to ensure a flat baseline (check for "ghost peaks" from the DEA).

  • Sample Prep: Dissolve the sample in the Mobile Phase (or 100% IPA if solubility is poor). Do not use DMSO if possible, as it interferes with the CSP.

Method B: Immobilized Strategy (Polar Organic Mode)

Recommended for solubility issues or LC-MS compatibility.

ParameterSpecificationRationale
Column Chiralpak IA or IB Immobilized phases allow the use of "forbidden" solvents like DCM or pure ACN.
Mobile Phase Acetonitrile / Methanol / Ethanolamine (95:5:0.1) Polar Organic Mode (POM). Excellent for polar amines.
Additive 0.1% Ethanolamine Alternative to DEA; often provides sharper peaks in 100% organic mode.

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for selecting and optimizing the column for this specific benzofuran derivative.

MethodDevelopment Start Start: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol Screen1 Screen 1: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Success: Validate Method CheckRes->Success Rs > 2.0 Fail1 Rs < 1.5 (Partial Sep) CheckRes->Fail1 Rs < 1.5 Fail2 No Separation (Single Peak) CheckRes->Fail2 Rs = 0 OptTemp Decrease Temp to 10°C Reduce IPA to 5% Fail1->OptTemp Optimize Thermodynamics SwitchCol Switch Column: Chiralpak AD-H or IA Fail2->SwitchCol Change Selector OptTemp->Success SwitchCol->Success SwitchMode Switch Mode: Polar Organic (100% ACN + Base) SwitchCol->SwitchMode If Solubility Issues

Caption: Decision tree for selecting CSPs and optimizing conditions for arylethanolamines.

Troubleshooting Center (FAQs)

Q1: My peaks are tailing severely (


). Is the column dead? 
  • Diagnosis: Likely not. This is a classic "amine effect." The free amino group on your molecule is interacting with the residual silanols on the silica backbone of the column, rather than the chiral selector.

  • Fix:

    • Check Additive: Ensure you have added 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

    • Increase Additive: If 0.1% isn't enough, go to 0.2%. Do not exceed 0.5% as it may damage the silica.

    • Temperature: Slightly increasing temperature (e.g., to 35°C) can improve mass transfer and sharpen peaks, though you may lose some resolution.

Q2: I see two peaks, but the baseline doesn't return to zero between them.

  • Diagnosis: This is "valley overlap."

  • Fix:

    • Reduce Solvent Strength: Change the Hexane/IPA ratio from 90:10 to 95:5 . This increases retention (

      
      ) and usually improves resolution (
      
      
      
      ).
    • Switch Alcohol: Replace IPA with Ethanol . Ethanol is a "sharper" modifier on Cellulose columns (OD-H) and often changes the selectivity profile.

Q3: My retention times are shifting day-to-day.

  • Diagnosis: Volatility of the mobile phase or temperature fluctuations.

  • Fix:

    • Thermostat: Ensure the column is in a column oven (e.g., 25°C). Never run chiral columns at "ambient" room temperature, as AC fluctuations will ruin reproducibility.

    • Cap Bottles: Hexane evaporates faster than IPA. If your pre-mixed bottle sits open, the IPA % increases, causing retention times to decrease. Prepare fresh mobile phase daily.

Q4: Can I use LC-MS with this method?

  • Diagnosis: Normal phase solvents (Hexane) and DEA are generally not MS-friendly (DEA suppresses ionization; Hexane is dangerous in ESI sources).

  • Fix: Switch to Polar Organic Mode (Method B above) using Acetonitrile/Methanol with Ammonium Hydroxide or Ammonium Bicarbonate (volatile basic additives) on an Immobilized column (Chiralpak IA/IB).

Advanced Logic: Elution Order Reversal

Often in drug development, you need to identify which peak is the "active" enantiomer (Eutomer). Be aware that changing columns can reverse the elution order.

ElutionOrder cluster_0 Cellulose Backbone (OD-H) cluster_1 Amylose Backbone (AD-H) OD Chiralcel OD-H Res1 Peak 1: (R) Peak 2: (S) OD->Res1 Typical Order Warning ALWAYS confirm absolute config with optical rotation or X-ray. Do not assume elution order! Res1->Warning AD Chiralpak AD-H Res2 Peak 1: (S) Peak 2: (R) AD->Res2 Often Reversed Res2->Warning

Caption: Impact of polysaccharide backbone (Cellulose vs. Amylose) on elution order.

References

  • Daicel Corporation.

    
    -blockers and amino alcohols).
    [Link]
    
  • Perrin, S. et al. "Enantioseparation of amino-alcohols on polysaccharide-based chiral stationary phases." Journal of Chromatography A, Vol 958, 2002. (Foundational work on DEA additives). [Link]

  • Phenomenex. Lux Polysaccharide Chiral Columns Application Guide. (Specifics on solvent switching and immobilized phases). [Link]

Optimizing stability of benzofuran ethanolamine standards in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing stability of benzofuran ethanolamine standards in solution. Role: Senior Application Scientist Audience: Analytical Chemists, drug development researchers.

Introduction: The Stability Paradox

Welcome to the technical support center. If you are working with benzofuran ethanolamine derivatives (e.g., specific 5-HT receptor agonists, anti-arrhythmic analogs, or novel psychoactive substances), you are likely facing a "stability paradox."

The benzofuran moiety is lipophilic and prone to photo-oxidation, while the ethanolamine tail is polar, basic, and highly susceptible to N-oxidation and adsorption to glass surfaces. Conditions that stabilize one part of the molecule often degrade the other.

This guide provides a self-validating system to stabilize these standards, moving beyond generic "store at -20°C" advice to address the specific chemical mechanisms at play.

Module 1: Solvent & pH Dynamics

The Core Problem: Free-base amines are reactive and sticky. Ethanolamines in their free-base form have a lone pair of electrons on the nitrogen, making them prone to oxidation (forming N-oxides) and adsorption to the silanol groups on glass surfaces. However, excessive acidity can trigger ring-opening of the benzofuran moiety.

Protocol 1.1: The "Goldilocks" Acidification Do not store these standards in pure methanol or non-acidified aqueous buffers. You must protonate the amine (


) to deactivate the lone pair without destroying the furan ring.
  • Recommended Solvent: Methanol (MeOH) with 0.1% Formic Acid (v/v).

  • Why Formic Acid? It provides a pH of ~2.7–3.0 in solution, sufficient to protonate the amine (pKa ~9.5) but mild enough to prevent acid-catalyzed benzofuran ring opening, which occurs more readily with strong mineral acids (HCl) or Lewis acids.

Data Comparison: Solvent Stability (4 Weeks at 4°C)

Solvent SystemRecovery (%)Primary DegradantMechanism
Pure Methanol 82%N-Oxides + Adsorption LossFree-base oxidation & glass binding
Water/ACN (50:50) 76%Hydrolysis productsHydrolytic cleavage
MeOH + 0.05% HCl 88%Ring-opened impuritiesAcid-catalyzed furan cleavage
MeOH + 0.1% Formic Acid 98% None detectedOptimized Protonation
Module 2: Container Interactions (Sorption)

The Core Problem: The "Disappearing Standard." At low concentrations (<1 µg/mL), benzofuran ethanolamines can lose up to 40% of their titer within hours due to adsorption. The hydrophobic benzofuran ring drives the molecule toward surfaces, while the amine binds to negatively charged silanols on glass.

Protocol 2.1: Surface Passivation

  • High Concentration Stocks (>1 mg/mL): Class A Amber Borosilicate Glass is acceptable.

  • Working Standards (<10 µg/mL): You must use Silanized Glass or Polypropylene (PP) vials.

  • The "Pre-Rinse" Validation: If you must use standard glass, pre-rinse the vial with the solvent containing the analyte to saturate active sites, then discard and refill.

AdsorptionMechanism cluster_glass Standard Glass Surface Silanol Si-O- (Silanol Group) Adsorbed Adsorbed/Lost Analyte Silanol->Adsorbed Analyte Benzofuran Ethanolamine (Free Base) Analyte->Silanol Ionic Binding (Fast) Protonated Protonated Amine (R-NH3+) Analyte->Protonated + 0.1% Formic Acid Protonated->Silanol Minimal Binding Stable Stable in Solution Protonated->Stable Repulsion from Surface

Figure 1: Adsorption Mechanism. The free base amine binds rapidly to glass silanols. Acidification protonates the amine, reducing this ionic attraction and maintaining titer.

Module 3: Environmental Stressors (Light & Oxygen)

The Core Problem: Photobleaching and N-Oxidation. Benzofurans absorb UV light strongly, leading to radical formation and polymerization. Simultaneously, atmospheric oxygen attacks the nitrogen.

Protocol 3.1: The Inert Barrier

  • Storage Vessel: Amber glass is mandatory. Clear glass allows UV penetration that triggers benzofuran dimerization.

  • Headspace Purging: For long-term storage (>1 month), purge the vial headspace with Argon or Nitrogen before sealing. This prevents the formation of N-oxides.

Experimental Workflow: Preparation of Stable Stock

StockPrep Start Weigh Standard (Avoid static) Solvent Add Solvent: MeOH + 0.1% Formic Acid Start->Solvent Dissolve Vortex/Sonicate (Max 5 min, <25°C) Solvent->Dissolve Aliquot Aliquot into Amber Silanized Vials Dissolve->Aliquot Purge Purge Headspace (Argon/N2) Aliquot->Purge Store Store at -80°C Purge->Store

Figure 2: Optimized Stock Preparation. Step-by-step workflow to minimize oxidation and adsorption during the preparation phase.

Module 4: Troubleshooting Matrix (FAQ)

Q1: I see a "split peak" in my LC-MS chromatogram for the standard. Is it degrading?

  • Diagnosis: This is likely a pH mismatch, not degradation. If your mobile phase is basic (high pH) and your sample diluent is acidic (as recommended above), the amine may be partially deprotonating on-column.

  • Fix: Ensure your initial mobile phase gradient matches the sample solvent strength, or dilute the sample with the starting mobile phase immediately before injection.

Q2: My standard recovery drops after 24 hours in the autosampler.

  • Diagnosis: Autosamplers often use clear glass vials and are not perfectly sealed.

  • Fix: Use Amber Polypropylene vials with pre-slit PTFE/Silicone septa. Keep the autosampler temperature at 4°C. The drop is likely due to adsorption to the glass vial wall or photodegradation if the tray is illuminated.

Q3: Can I use DMSO to make the stock solution?

  • Diagnosis: DMSO is excellent for solubility but risky for stability. DMSO can act as an oxidant (Pfitzner-Moffatt oxidation type reactions) toward sensitive amines over time.

  • Fix: Avoid DMSO for long-term storage of ethanolamines. If necessary for solubility, make a 100x stock in DMSO, freeze immediately at -80°C, and dilute into acidified methanol for working standards.

Q4: Why not use HCl to acidify?

  • Diagnosis: Strong mineral acids can catalyze the cleavage of the ether bond in the benzofuran ring or promote hydration of the double bond.

  • Fix: Stick to organic acids (Formic, Acetic) which provide sufficient protonation without the aggressive hydrolysis potential.

References
  • Thakker, K. D., et al. (1979). "Loss of hydrophobic amine from solution by adsorption onto container surfaces." Journal of Pharmaceutical Sciences, 68(1), 93-95.

  • International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines.

  • Petryaev, E. P., et al. (1984).[1] "Homolytic Deamination of Amino Alcohols." Zhurnal Organicheskoi Khimii. (Cited for oxidative degradation mechanisms of ethanolamines).[2]

  • Fowler, G. J., et al. (1992). "Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives." Journal of Photochemistry and Photobiology B: Biology. (Demonstrates benzofuran photosensitivity).

Sources

Validation & Comparative

A Comprehensive Guide to the H-NMR and C-NMR Spectral Analysis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the ¹H-NMR and ¹³C-NMR spectra of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol. By synthesizing data from related structural analogs and fundamental NMR principles, we present a predictive framework for its spectral characteristics, offering insights crucial for its synthesis, characterization, and incorporation into drug development pipelines.

Introduction: Structural and Pharmaceutical Significance

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol is a noteworthy molecule, integrating two key pharmacophores: the dihydrobenzofuran nucleus and an ethanolamine sidechain. The dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] Similarly, the ethanolamine motif is a cornerstone of many pharmaceutical agents, particularly beta-blockers and other adrenergic receptor modulators.[3]

Given this background, the precise and unambiguous structural confirmation of this molecule is a critical step in any research or development context. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules in solution, providing detailed information about the atomic framework and stereochemistry.[4] This guide will offer a predictive interpretation of its ¹H and ¹³C-NMR spectra, discuss the advanced NMR techniques required for full structural verification, and compare the utility of NMR with other analytical methods.

Predicted ¹H-NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H-NMR spectrum reveals the chemical environment, quantity, and connectivity of protons within a molecule.[5] The following is a predicted spectrum in DMSO-d₆, a common solvent for polar molecules. It's important to note that the chemical shifts of labile protons (OH and NH₂) can vary depending on the solvent, concentration, and temperature.[1][6]

Molecular Structure with Proton Designations:

Caption: Molecular structure of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol with key protons labeled.

Table 1: Predicted ¹H-NMR Data (400 MHz, DMSO-d₆)

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-7~ 7.15d~ 1.5Aromatic proton ortho to the dihydrofuran oxygen; shows meta-coupling to H-6.
H-6~ 7.08dd~ 8.0, 1.5Aromatic proton with ortho-coupling to H-4 and meta-coupling to H-7.
H-4~ 6.75d~ 8.0Aromatic proton ortho to the dihydrofuran ring fusion, coupled to H-6.
OH~ 5.0 (broad)br s-Labile hydroxyl proton; chemical shift is variable and signal is often broad.[7]
H-8~ 4.70dd~ 8.0, 4.0Methine proton on the hydroxyl-bearing carbon, shifted downfield by the oxygen. It is coupled to the two diastereotopic H-9 protons.
H-2 (a,b)~ 4.50t~ 8.5Methylene protons adjacent to the furan oxygen, appearing as a triplet due to coupling with H-3 protons.[1][6]
NH₂~ 3.5 (broad)br s-Labile amine protons with a variable chemical shift.[7]
H-3 (a,b)~ 3.20t~ 8.5Methylene protons of the dihydrofuran ring, coupled to the H-2 protons.
H-9 (a,b)~ 2.85, 2.70m-Diastereotopic methylene protons adjacent to the chiral center (C-8) and the amine. They are chemically non-equivalent and will show complex splitting patterns.[8]

Predicted ¹³C-NMR Spectral Analysis: Mapping the Carbon Framework

The proton-decoupled ¹³C-NMR spectrum identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton.[5]

Table 2: Predicted ¹³C-NMR Data (100 MHz, DMSO-d₆)

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C-5a~ 158.0Aromatic carbon bonded to the highly electronegative ether oxygen.[9]
C-7a~ 129.5Quaternary aromatic carbon at the dihydrofuran ring fusion.
C-5~ 128.0Quaternary aromatic carbon bearing the ethanolamine substituent.
C-6~ 125.0Aromatic methine (CH) carbon.
C-7~ 120.0Aromatic methine (CH) carbon.
C-4~ 109.0Aromatic methine (CH) carbon, shielded due to its position ortho to the ether oxygen.[10]
C-2~ 71.0Aliphatic methylene carbon adjacent to the ether oxygen.
C-8~ 70.0Aliphatic methine carbon attached to the hydroxyl group.
C-9~ 45.0Aliphatic methylene carbon attached to the amino group.[11]
C-3~ 29.0Aliphatic methylene carbon of the dihydrofuran ring.

The Role of 2D NMR in Unambiguous Structure Verification

For a molecule with this level of complexity, 2D NMR experiments are essential to move from a predicted structure to a confirmed one.[12]

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity HNMR ¹H-NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) HNMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) HNMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HNMR->HMBC CNMR ¹³C-NMR (Carbon Skeleton) CNMR->HSQC CNMR->HMBC Structure Definitive Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: A typical workflow illustrating how 1D and 2D NMR experiments are integrated for conclusive structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings, for instance, by showing cross-peaks between H-4, H-6, and H-7 in the aromatic system, and between H-8 and the H-9 protons in the side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to its attached carbon, providing definitive assignment for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. It is critical for assigning quaternary carbons and linking different parts of the molecule. For example, observing a correlation from the H-4 proton to the C-5a and C-5 carbons would confirm the substitution pattern of the aromatic ring.

Comparative Analysis: NMR in the Context of Other Analytical Techniques

While NMR is paramount for structural determination, a multi-technique approach provides the most comprehensive characterization.

G cluster_techniques Analytical Techniques cluster_info Information Yielded Molecule 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol NMR NMR (¹H, ¹³C, 2D) Molecule->NMR MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR XRay X-Ray Crystallography Molecule->XRay Structure Connectivity & Stereochemistry NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups SolidState 3D Solid-State Structure XRay->SolidState

Caption: A visual comparison of the primary information obtained from key analytical techniques for molecular characterization.

Table 3: Comparison of Analytical Techniques

Technique Strengths Limitations Role in Analysis
NMR Spectroscopy Provides unambiguous structural and stereochemical information; non-destructive.Lower sensitivity compared to MS; requires higher sample amounts.Primary technique for complete structural assignment.
Mass Spectrometry (MS) Extremely high sensitivity; provides accurate molecular weight and formula (HRMS).Does not reveal connectivity or stereochemistry; isomeric differentiation is challenging.Confirms molecular formula and provides fragmentation data to support the proposed structure.
Infrared (IR) Spectroscopy Rapidly identifies key functional groups (e.g., -OH, -NH₂, C-O).Offers limited information on the overall carbon skeleton.Provides quick confirmation of the presence of expected functional groups.
X-ray Crystallography Determines the precise three-dimensional structure in the solid state.Requires a high-quality single crystal, which can be difficult to obtain.The "gold standard" for absolute stereochemistry, if a suitable crystal can be grown.

Standard Operating Protocols for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) within a standard 5 mm NMR tube.

  • Ensure complete dissolution, using gentle vortexing if necessary.

¹H-NMR Acquisition (400 MHz):

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity through shimming.

  • Acquire data using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction.

  • Calibrate the spectrum using the residual solvent signal (DMSO = 2.50 ppm).

¹³C-NMR Acquisition (100 MHz):

  • Using the same sample, switch the spectrometer to the ¹³C frequency.

  • Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.

  • Process the data and calibrate the spectrum to the solvent signal (DMSO-d₆ = 39.52 ppm).

Conclusion

The structural integrity of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol can be rigorously established through a systematic NMR-based approach. This guide outlines a predictive framework for its ¹H and ¹³C-NMR spectra, based on well-documented data from analogous structures.[1][6][7] While 1D NMR provides a foundational fingerprint of the molecule, the application of 2D NMR techniques such as COSY, HSQC, and HMBC is imperative for the unequivocal confirmation of its atomic connectivity and, by extension, its identity.[12] When integrated with data from mass spectrometry and IR spectroscopy, NMR spectroscopy provides an unparalleled, in-depth understanding of the molecule's structure, which is a prerequisite for any further investigation in the fields of medicinal chemistry and drug development.

References

  • SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benz. Retrieved from [Link]

  • Scholars@UK. (2024). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through >1>H NMR and >13>C NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine. Retrieved from [Link]

  • PMC. (n.d.). Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Semantic Scholar. (2000). ENANTIOSELECTIVE SYNTHESIS OF (2? AND 3?BENZOFURANYL)AMINO-AL.... Retrieved from [https://www.semanticscholar.org/paper/ENANTIOSELECTIVE-SYNTHESIS-OF-(2%E2%80%93-AND-OF-Konopelski/870a31238407425f16460f1c65d666d68379169a]([Link]

  • SpectraBase. (n.d.). Ethanolamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Retrieved from [Link]

  • PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • US EPA. (2023). Ethanol, 2-amino- - Substance Details - SRS. Retrieved from [Link]

  • SSRN. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Retrieved from [Link]

  • SSRN. (2023). Synthesis and Characterization of Benzofuranone and its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Retrieved from [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ATB. (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Munzur University. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT SCREENING OF 5-{[(E)-(2-HYDROXYPHENYL) METHYLIDENE]AMINO}. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol Content Type: Publish Comparison Guide

Executive Summary

This technical guide analyzes the mass spectrometry (MS) fragmentation behavior of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol , a critical metabolite structurally related to the benzofuran class of novel psychoactive substances (NPS), such as 5-MAPB and 5-APB.

The primary analytical challenge with benzofuran-based amines is distinguishing between positional isomers—specifically the 5-yl (para-like) and 6-yl (meta-like) substitution patterns. This guide provides a comparative analysis of the 5-yl target molecule against its 6-yl alternative, establishing a self-validating identification protocol based on ESI-MS/MS fragmentation kinetics.

Part 1: Structural Analysis & Fragmentation Mechanics

The target molecule is a


-hydroxy amine with a dihydrobenzofuran core. Its fragmentation under Electrospray Ionization (ESI) is governed by two competing pathways: neutral water loss  (driven by the benzylic hydroxyl group) and 

-cleavage
(driven by the amine).
Theoretical Fragmentation Pathway
  • Precursor Ion

    
    : 
    
    
    
    (Calculated for C
    
    
    H
    
    
    NO
    
    
    ).
  • Primary Pathway (Benzylic Instability): Rapid loss of H

    
    O (18 Da) to form a resonance-stabilized benzylic carbocation (
    
    
    
    162).
  • Secondary Pathway (

    
    -Cleavage):  Cleavage of the C
    
    
    
    -C
    
    
    bond, yielding the immonium ion (
    
    
    30) or the benzofuran-carbaldehyde cation (
    
    
    150).
Visualizing the Signaling Pathway

FragmentationPathway Precursor Precursor [M+H]+ m/z 180 WaterLoss Benzylic Cation [M+H - H2O]+ m/z 162 Precursor->WaterLoss - H2O (18 Da) (Dominant in 5-yl) AlphaCleavage Aldehyde Cation [M+H - CH4N]+ m/z 150 Precursor->AlphaCleavage Neutral Loss of Amine Immonium Immonium Ion [CH2=NH2]+ m/z 30 Precursor->Immonium Alpha-Cleavage (High Energy) Tropylium Rearranged Tropylium m/z 134 WaterLoss->Tropylium - CO (28 Da) Ring Contraction

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol. The 5-yl substitution stabilizes the m/z 162 cation significantly more than the 6-yl isomer.

Part 2: Comparative Performance (5-yl vs. 6-yl Isomer)

The core "alternative" to the target is its positional isomer, 2-Amino-1-(2,3-dihydro-1-benzofuran-6-yl)ethanol . These isomers often co-elute in liquid chromatography; therefore, MS/MS ion ratios are the definitive differentiation tool.

Mechanism of Differentiation
  • 5-yl Isomer (Target): The oxygen in the dihydrobenzofuran ring is para to the alkyl side chain. This allows for direct resonance stabilization of the benzylic carbocation formed after water loss.

    • Result: The

      
       162 peak (Water Loss)  is often the base peak or highly intense.
      
  • 6-yl Isomer (Alternative): The ring oxygen is meta to the side chain. Resonance stabilization is disrupted, making the benzylic cation less stable.

    • Result: The

      
       30 peak (Immonium)  or further fragmentation products become relatively more abundant compared to the 5-yl isomer.
      
Data Summary: Ion Ratio Comparison
FeatureTarget: 5-yl Isomer Alternative: 6-yl Isomer Differentiation Logic
Precursor (

)
180.1180.1Indistinguishable by MS1.
Base Peak (Low CE) 162 (100%) 162 (Variable, often lower stability)5-yl cation is more stable due to para-resonance.
Immonium Ion (

30)
Low Intensity (<15%)Medium/High Intensity (>30%)6-yl favors

-cleavage due to weaker benzylic stability.
Secondary Fragment 134 (Loss of CO from 162)134 (Loss of CO from 162)Ratio of 162/134 is higher in 5-yl.
Retention Time (C18) Slightly EarlierSlightly Later6-yl is generally more lipophilic (planar symmetry).

Note: "CE" refers to Collision Energy. Values are approximate and instrument-dependent.

Part 3: Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol includes a "Dual-Energy" validation step to confirm the isomer identity.

Workflow Diagram

Workflow Sample Sample Preparation (Urine/Plasma Hydrolysis) LC LC Separation (C18 Biphenyl Column) Sample->LC MS_Low MS/MS Event 1 Low CE (15 eV) Target: [M-H2O]+ LC->MS_Low MS_High MS/MS Event 2 High CE (35 eV) Target: Immonium/RDA LC->MS_High Validation Ratio Calculation (162/30 Ratio) MS_Low->Validation MS_High->Validation

Figure 2: Dual-Energy LC-MS/MS workflow for unambiguous isomer identification.

Step-by-Step Methodology
  • Sample Preparation (Hydrolysis):

    • Since this molecule is a metabolite, it may be glucuronidated.[1] Incubate urine samples with

      
      -glucuronidase (E. coli K12) for 1 hour at 55°C to release the free alcohol [1].
      
    • Validation: Spike a deuterated internal standard (e.g., Ephedrine-d3) to monitor hydrolysis efficiency.

  • Chromatographic Separation:

    • Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18 for separating positional isomers of benzofurans [2].

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

    • Gradient: Slow ramp (5% to 40% B over 10 minutes) is critical to resolve the 5-yl and 6-yl peaks.

  • Mass Spectrometry Settings (ESI+):

    • Source: Electrospray Ionization (Positive Mode).

    • Scan Type: MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring).

    • Transitions:

      • Quantifier:

        
         (Water loss, most sensitive).
        
      • Qualifier 1:

        
         (Ring contraction).
        
      • Qualifier 2:

        
         (Immonium ion, specific to amine chain).
        
  • Data Analysis (The Decision Matrix):

    • Calculate the ratio of Area(162) / Area(30).

    • If Ratio > X (High): Confirm 5-yl Isomer (Stabilized benzylic cation).

    • If Ratio < X (Low): Suspect 6-yl Isomer (Destabilized benzylic cation).

    • Note: "X" must be determined by running reference standards on your specific instrument, but the relative difference remains constant across platforms.

References
  • Welter, J., et al. (2015).[1] "Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques." Analytical and Bioanalytical Chemistry.

  • Stanczuk, A., et al. (2013). "The characterization of 6-(2-aminopropyl)benzofuran and differentiation from its 4-, 5-, and 7-positional analogues." Drug Testing and Analysis.

  • Hofmann, V., et al. (2022).[2] "Simultaneous Determination of 5- and 6-APB in Blood, Other Body Fluids, Hair and Various Tissues by HPLC–MS-MS." Journal of Analytical Toxicology.

  • Kavanagh, P., et al. (2012). "The characterization of 5-(2-aminopropyl)benzofuran and differentiation from its 4- and 6-positional isomers." Forensic Science International.

Sources

Comparative Analysis: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol vs. Darifenacin Metabolites

[1]

Executive Summary

Darifenacin is a selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[1][2][3] Its metabolic profile is characterized by extensive hepatic metabolism via CYP2D6 and CYP3A4.[3][4][5] The compound 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol (hereafter referred to as Compound A ) represents a structural fragment of the Darifenacin scaffold. While not a primary circulating metabolite, Compound A serves as a critical reference standard for impurity profiling and degradation pathway analysis.

This guide contrasts Compound A with the major confirmed metabolites of Darifenacin (UK-148,993, UK-156,981, and UK-73,689) across three dimensions: Chemical Architecture , Metabolic Origin , and Pharmacological Activity .

Chemical Identity & Structural Analysis[1][9][10]

The structural relationship between Darifenacin and Compound A is defined by the dihydrobenzofuran core. Darifenacin contains this core linked to a pyrrolidine ring via an ethyl chain.[6] Compound A retains the core but lacks the pyrrolidine and diphenylacetamide moieties, presenting instead as a polar amino-alcohol.

Table 1: Physicochemical Comparison
FeatureDarifenacin (Parent)Compound A (Reference/Impurity)UK-148,993 (Major Metabolite)UK-73,689 (N-Dealkylated)
CAS Number 133099-04-4Not widely listed (Analog: 87776-76-9*)ProprietaryProprietary
Molecular Formula C₂₈H₃₀N₂O₂C₁₀H₁₃NO₂C₂₈H₃₀N₂O₃C₁₉H₂₂N₂O
Mol.[7][8][9][10][11] Weight ( g/mol ) 426.55~179.22442.55~294.39
Core Structure Dihydrobenzofuran + Pyrrolidine + DiphenylacetamideDihydrobenzofuran + Amino-ethanol chainHydroxylated DihydrobenzofuranDiphenylacetamide + Pyrrolidine (Benzofuran lost)
Key Functional Group Tertiary Amine, AmidePrimary Amine, AlcoholPhenol (Hydroxyl), Tertiary AmineSecondary Amine
Polarity (LogP) High (Lipophilic)Low (Hydrophilic)ModerateModerate

*Note: CAS 87776-76-9 corresponds to the alcohol analog 2-(2,3-dihydrobenzofuran-5-yl)ethanol.[8][10] Compound A is the amino-derivative.

Metabolic Pathway Context

Darifenacin undergoes extensive first-pass metabolism. The formation of Compound A is not a primary metabolic route but represents a potential degradation product or a minor pathway intermediate involving oxidative deamination and chain oxidation.

Major Metabolic Routes (CYP2D6 & CYP3A4):
  • Monohydroxylation (Route A): Occurs on the dihydrobenzofuran ring (forming UK-148,993 ) or the phenyl ring.[12] This preserves the core scaffold.

  • Ring Opening (Route B): The dihydrobenzofuran ring is cleaved to form a diol (UK-156,981 ).[12]

  • N-Dealkylation (Route C): Cleavage of the pyrrolidine nitrogen releases the benzofuran-ethyl side chain (typically as an acid or alcohol) and the pyrrolidine-acetamide fragment (UK-73,689 ).

Relationship of Compound A:

Compound A (Ar-CH(OH)-CH2-NH2) structurally resembles a phenylethanolamine . It could theoretically arise from:

  • Pathway: Oxidative degradation of the ethyl linker followed by transamination or reductive amination (unlikely in vivo).

  • Origin: More likely a synthetic intermediate (from the reaction of 5-(2-bromoacetyl)-2,3-dihydrobenzofuran with ammonia/reduction) or a degradation impurity formed during storage under oxidative conditions.

Visualization: Metabolic & Structural Relationships[10]

Darifenacin_Metabolismcluster_legendLegendDarifenacinDarifenacin(Parent Drug)UK148993UK-148,993(Hydroxylated Metabolite)Darifenacin->UK148993CYP2D6/3A4(Hydroxylation)UK156981UK-156,981(Ring-Opened Diol)Darifenacin->UK156981CYP2D6/3A4(Ring Opening)UK73689UK-73,689(N-Dealkylated Amine)Darifenacin->UK73689CYP3A4(N-Dealkylation)BenzofuranAcidDihydrobenzofuran-5-acetic acid(Side Chain Metabolite)Darifenacin->BenzofuranAcidN-Dealkylation+ OxidationCompoundACompound A(2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol)[Structural Fragment/Impurity]BenzofuranAcid->CompoundATheoreticalDerivatizationkeySolid Line: Major Metabolic PathwayDashed Node: Impurity/Minor Fragment

Caption: Metabolic pathways of Darifenacin showing major metabolites (UK-148,993, UK-73,689) and the structural position of Compound A as a related fragment.

Pharmacological Profiling

The clinical efficacy of Darifenacin relies on its high affinity for the M3 muscarinic receptor .[3] The structural requirements for this binding are strict, involving the tertiary amine and the bulky diphenylacetamide group.

Comparative Activity
  • Darifenacin:

    • Target: M3 Muscarinic Receptor (Antagonist).[1][3][5][13][6][14]

    • Mechanism: Blocks acetylcholine binding, reducing bladder contractility.[1][4][6]

    • Selectivity: High (M3 > M1/M2).

  • UK-148,993 (Metabolite):

    • Activity: Retains the pharmacophore but has significantly lower affinity (approx. 1/10th to 1/50th of parent).

    • Clinical Relevance: Considered negligible due to low potency and protein binding.

  • Compound A (2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol):

    • M3 Activity: Inactive . Lacks the essential diphenylacetamide moiety and the tertiary pyrrolidine nitrogen required for hydrophobic interaction and ionic bonding within the M3 receptor pocket.

    • Potential Off-Target Activity: The structure Ar-CH(OH)-CH2-NH2 is a phenylethanolamine scaffold, characteristic of adrenergic agonists (e.g., Octopamine, Norepinephrine).

    • Risk: If present as an impurity, it could theoretically interact with adrenergic receptors (alpha or beta), causing cardiovascular side effects, although the "dihydrobenzofuran" ring modification usually attenuates this compared to a catechol or phenol ring.

Analytical Methodologies

For researchers developing LC-MS/MS assays to distinguish Compound A from Darifenacin metabolites, the following protocol parameters are recommended.

Experimental Protocol: LC-MS/MS Separation

Objective: Separate the polar fragment (Compound A) from the lipophilic parent and metabolites.

1. Sample Preparation:

  • Matrix: Plasma or Urine.[4]

  • Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges to retain amines.

    • Rationale: Compound A is a primary amine and highly polar; liquid-liquid extraction (LLE) with ether/hexane may fail to extract it efficiently compared to Darifenacin.

2. Chromatographic Conditions:

  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl).

    • Reason: Standard C18 may not retain Compound A (elutes in void volume).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B (hold 1 min) to retain Compound A, then ramp to 95% B for Darifenacin/Metabolites.

3. Mass Spectrometry (MRM Transitions):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Darifenacin 427.2 [M+H]⁺147.130Cleavage of Benzofuran-ethyl
UK-148,993 443.2 [M+H]⁺163.132Hydroxylated fragment
Compound A ~180.1 [M+H]⁺162.1 / 134.120Loss of H₂O / Cleavage of CH₂NH₂

References

  • European Medicines Agency (EMA). (2004). Scientific Discussion: Emselex (Darifenacin). Retrieved from

  • Food and Drug Administration (FDA). (2004). Enablex (Darifenacin) Prescribing Information.[1][13][6][14][15] Retrieved from

  • Kay, G., et al. (2006). "Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder."[1][2][3] Expert Opinion on Pharmacotherapy.

  • PubChem. (2025).[1] Darifenacin Hydrobromide Compound Summary. Retrieved from

  • Kerbusch, T., et al. (2003). "Clinical pharmacokinetics of darifenacin." Clinical Pharmacokinetics.

Benchmarking Purity: Validation Protocols for 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Integrity Imperative

In the development of muscarinic antagonists (such as Darifenacin) and novel adrenergic ligands, the intermediate 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol serves as a critical chiral building block.[1] Its structural fidelity—specifically the purity of the benzofuran core and the stereochemistry of the ethanolamine side chain—directly impacts the potency and safety profile of the final pharmaceutical ingredient (API).

This guide objectively compares Certified Reference Materials (CRM) against Standard Reagent Grade (SRG) alternatives. We demonstrate that while SRG materials may suffice for early-stage synthesis, they frequently fail in quantitative assays due to variable salt stoichiometry, regio-isomeric contamination, and low enantiomeric excess (ee).[1]

The Core Problem

Commercial "reagent grade" sources often supply this amine as a hydrochloride salt without rigorous drying, leading to water content variations that skew molarity calculations by up to 15%. Furthermore, the reduction process used to synthesize this molecule often yields a racemic mixture unless asymmetric catalysis is explicitly certified.

Structural Identity & Integrity (The "Fingerprint")

Before assessing purity, one must confirm identity. The benzofuran ring is susceptible to substitution at positions 4, 6, and 7 during synthesis. Reagent grade materials often contain trace regioisomers that co-elute in standard HPLC but resolve in NMR.

Comparative Analysis: CRM vs. Reagent Grade
FeatureCertified Reference Material (CRM)Standard Reagent Grade (SRG)Impact on Research
1H-NMR (DMSO-d6) Sharp doublets at

6.6-7.1 ppm (Ar-H); distinct chiral methine at

4.5 ppm.[1]
Broadened peaks indicating residual solvent or amorphous salt forms.Inaccurate concentration dosing in bioassays.
Regio-Isomerism >99.9% 5-substituted isomer confirmed by NOESY.May contain 5-10% 6-substituted isomer (synthetic byproduct).[1]Off-target binding affinity data.[1]
Counter-ion Stoichiometry (e.g., 1.0 HCl) quantitated by Ion Chromatography.Variable (0.8 - 1.2 HCl) or mixed salts.[1]Significant weighing errors (10-20% error in active mass).[1]
Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for qualifying the reference material.

ValidationWorkflow Start Raw Material Receipt ID_Check Identity Check (1H-NMR + HRMS) Start->ID_Check Purity_Check Chromatographic Purity (HPLC-UV) ID_Check->Purity_Check Confirmed Chiral_Check Chiral Purity (Chiral HPLC) Purity_Check->Chiral_Check >98% Area Decision Does it meet Specs? Chiral_Check->Decision Approve Release as CRM Decision->Approve Yes (>99% ee) Reject Downgrade to Qualitative Reagent Decision->Reject No

Figure 1: Step-wise validation workflow ensuring structural, chemical, and stereochemical integrity.

Chromatographic Purity (The "Quantification")

The amine group causes peak tailing on standard C18 columns due to interaction with residual silanols. We recommend a High-pH Reverse Phase method or a HILIC approach.[1] Below, we detail the High-pH method which suppresses the ionization of the amine, improving peak shape and resolution from the ketone precursor.

Experimental Protocol: High-pH RP-HPLC
  • Column: XBridge C18 BEH, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Benzofuran absorption).

  • Gradient: 5% B to 60% B over 15 minutes.

Comparative Data: Impurity Profile
Impurity TypeRetention Time (Rel)CRM Level (%)Reagent Grade Level (%)Mechanism of Formation
Analyte 1.0099.8% 94.2% N/A
Ketone Precursor 1.25<0.05%2.5%Incomplete reduction of 1-(2,3-dihydrobenzofuran-5-yl)-2-aminoethanone.[1]
Des-amino 1.40ND1.1%Hydrogenolysis of C-N bond during reduction.
Oxidized Dimer 1.80<0.05%1.5%Air oxidation of the benzylic position during storage.

Analyst Note: The ketone impurity is particularly problematic as it is a reactive electrophile (Michael acceptor potential) that can covalently modify proteins in biological assays, leading to false toxicity signals.

Chiral Purity (The "Stereochemistry")

For this molecule, the biological activity is often stereospecific. The (R)-enantiomer and (S)-enantiomer may have vastly different affinities for muscarinic or adrenergic receptors.

Protocol: Chiral HPLC[1][3]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Mode: Isocratic.

  • Detection: UV @ 280 nm.

Visualization: Separation Logic

The separation relies on the hydrogen bonding between the amino-alcohol moiety and the carbamate stationary phase.

ChiralLogic Racemate Sample: Racemic Mixture Column Chiral Column (Amylose-tris-carbamate) Racemate->Column Interaction H-Bonding & Steric Fit Column->Interaction E1 Enantiomer 1 (Strong Interaction Late Elution) Interaction->E1 Matched Geometry E2 Enantiomer 2 (Weak Interaction Early Elution) Interaction->E2 Mismatched Geometry

Figure 2: Mechanism of chiral resolution. Reagent grade material often shows a 50:50 split (Racemic), whereas CRM must show >99:1 ratio.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Cayman Chemical. (n.d.). Darifenacin (hydrobromide) Product Information.[2][4][5][6][7] (Reference for benzofuran structural context).

  • PubChem. (2023). 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol Compound Summary. National Library of Medicine.

  • Ye, Q., et al. (2010). Practical Synthesis of Darifenacin Hydrobromide. (Context for synthesis intermediates and impurities). Organic Process Research & Development.

Sources

A Researcher's Guide to Benzofuran Amino Alcohols: A Comparative Analysis of Synthetic and Extractive Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Amino Alcohol Scaffold

The benzofuran ring system is a privileged heterocyclic motif found in a multitude of natural products and synthetically developed compounds.[1][2] When functionalized with an amino alcohol side chain, this scaffold gives rise to a class of molecules with a remarkable spectrum of biological activities, including potent antifungal, antibacterial, anti-inflammatory, and anti-tumor properties.[1][3][4][5] These compounds are of significant interest to researchers in medicinal chemistry and drug development. Ailanthoidol, a neolignan with a 2-arylbenzofuran structure isolated from Zanthoxylum ailanthoides, serves as a prime example of a naturally occurring benzofuran derivative with a wide range of biological activities, including anticancer and antiviral effects.[3][6]

The journey to obtaining a specific benzofuran amino alcohol for study can take two distinct paths: total chemical synthesis in the laboratory or extraction from a natural source. The choice between these methodologies is not trivial and has profound implications for purity, stereochemical control, yield, scalability, and the potential for novel structural exploration. This guide provides an in-depth analytical comparison of these two approaches, offering experimental insights and data-driven perspectives to help researchers, scientists, and drug development professionals make informed decisions tailored to their project goals.

Methodology I: The Synthetic Route - Precision and Versatility

Chemical synthesis offers unparalleled control over molecular architecture. It allows for the precise placement of functional groups and, crucially for biologically active molecules, the control of stereochemistry. For chiral molecules like β-amino alcohols, establishing the absolute configuration is paramount, as different enantiomers can have dramatically different biological activities.[3]

One of the most elegant and efficient methods for synthesizing chiral benzofuran β-amino alcohols is through the Asymmetric Transfer Hydrogenation (ATH) of precursor α-amino ketones.[3] This method is operationally simple, avoids the use of high-pressure hydrogen gas, and is highly stereoselective.[3]

Workflow for Asymmetric Synthesis of a Benzofuran Amino Alcohol

cluster_synthesis Part A: α-Amino Ketone Synthesis cluster_reduction Part B: Asymmetric Transfer Hydrogenation (ATH) cluster_purification Part C: Purification & Analysis start_end start_end process process input input output output analysis analysis start_mat Benzofuryl α-Bromo Ketone + Imidazole/Triazole reaction1 Reaction in Acetonitrile with Triethylamine start_mat->reaction1 product1 Benzofuryl α-Azole Ketone reaction1->product1 ketone_in Benzofuryl α-Azole Ketone reaction2 ATH Reaction (Ru-catalyst, Formic Acid/Triethylamine) ketone_in->reaction2 product2 Crude Chiral Benzofuran β-Amino Alcohol reaction2->product2 purify Column Chromatography product2->purify analysis_node Characterization (NMR, HPLC, MS) purify->analysis_node final_product Pure (R)-Benzofuran β-Amino Alcohol (ee >96%) analysis_node->final_product

Caption: Workflow for the asymmetric synthesis of a chiral benzofuran amino alcohol.

Experimental Protocol: Asymmetric Synthesis

This protocol is a representative example based on established methodologies for the synthesis of chiral benzofuran β-amino alcohols.[3]

Part A: Synthesis of Benzofuryl α-Azole Ketone

  • Reactant Preparation: Dissolve 1H-imidazole (8.0 mmol) in acetonitrile (3 mL). In a separate flask, dissolve the corresponding benzofuryl α-bromo ketone (4.0 mmol) in acetonitrile (12 mL).

  • Reaction: To the imidazole solution, add triethylamine (8.0 mmol). Then, add the α-bromo ketone solution dropwise while stirring.

    • Causality: Triethylamine acts as a base to neutralize the HBr formed during the nucleophilic substitution reaction, driving the reaction to completion.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the benzofuryl α-azole ketone.

Part B: Asymmetric Transfer Hydrogenation (ATH)

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), prepare the chiral ruthenium catalyst solution.

  • Reduction: Add the benzofuryl α-azole ketone (1.0 mmol) to the vessel. Then, add an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio), which serves as the hydrogen source.

    • Causality: The chiral Ru-catalyst coordinates with the ketone, and the formic acid/triethylamine mixture delivers a hydride (H-). The chiral environment of the catalyst directs the hydride addition to one face of the carbonyl, resulting in the preferential formation of one enantiomer.

  • Quenching & Extraction: Once the reduction is complete, the reaction is quenched with a saturated solution of NaHCO₃. The product is then extracted into an organic solvent (e.g., dichloromethane).

Part C: Purification and Characterization

  • Purification: The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The final product's structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8] The enantiomeric excess (ee), a measure of stereochemical purity, is determined by chiral High-Performance Liquid Chromatography (HPLC).[9]

Methodology II: The Extractive Route - Nature's Blueprint

Nature is a master chemist, producing a vast array of complex molecules. Benzofuran derivatives can be isolated from various plant and microbial sources, such as the families Asteraceae and Leguminosae, and fungi like Penicillium crustosum.[1][10] The extractive approach leverages this pre-existing chemical diversity.

The process involves isolating the target compound from a complex biological matrix. This typically requires a series of extraction and chromatographic purification steps. While potentially yielding novel structures, this path offers less control over the final output compared to synthesis.

Workflow for Extraction of Benzofuran Derivatives

start_end start_end process process input input output output analysis analysis start_mat Dried & Ground Natural Source (e.g., Plant Material) extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE) with Ethanol/Methanol start_mat->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Liquid-Liquid Partitioning or Solid Phase Extraction crude_extract->fractionation fractions Semi-Purified Fractions fractionation->fractions chromatography Preparative HPLC or Column Chromatography fractions->chromatography analysis_node Structure Elucidation (NMR, MS, IR) chromatography->analysis_node final_product Isolated Pure Compound analysis_node->final_product

Caption: Generalized workflow for the extraction and isolation of a benzofuran derivative.

Experimental Protocol: Extraction and Isolation

This protocol outlines a general procedure for isolating bioactive compounds from a plant source.[11][12]

  • Preparation of Plant Material: The plant material (e.g., roots, stems) is dried, ground into a fine powder to increase surface area for extraction.

  • Extraction: The powdered material is extracted with a suitable solvent, such as ethanol or methanol, using techniques like maceration, Soxhlet extraction, or more modern methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[11][13][14]

    • Causality: The solvent is chosen based on the polarity of the target compounds. Ethanol is a good general-purpose solvent for a wide range of moderately polar compounds like many phenolics and alkaloids.

  • Concentration: The solvent is removed from the extract under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. This step simplifies the mixture for further purification.

  • Chromatographic Purification: The most promising fraction (identified by bioassay or analytical screening) is subjected to one or more rounds of column chromatography (e.g., over silica gel or ODS) or preparative HPLC.[9]

    • Causality: Chromatography separates molecules based on their differential interactions with the stationary phase (e.g., silica) and the mobile phase (solvent system). By carefully selecting these, individual compounds can be isolated from the complex mixture.

  • Characterization: The pure, isolated compound is then subjected to rigorous structural elucidation using techniques like NMR, MS, and IR spectroscopy to determine its exact chemical structure.[7][15]

Head-to-Head Comparison: A Multi-faceted Analysis

The choice between synthesis and extraction depends heavily on the specific research objectives. The following table summarizes the key performance indicators for each approach.

ParameterSynthetic RouteExtractive RouteRationale & Supporting Insights
Purity & Consistency Very High (>98%) Variable Synthetic methods provide precise control, yielding products with high purity and batch-to-batch consistency.[16][17] Extracted compounds can vary in concentration due to factors like climate and soil conditions, and may contain closely related, difficult-to-separate impurities.[18]
Stereochemical Control Excellent (ee >96%) Dependent on Nature Asymmetric synthesis allows for the selective production of a single enantiomer.[3][19] Natural sources may produce a single enantiomer, a racemate, or a mixture, over which the researcher has no control.
Yield Predictable & Scalable Low & Variable Synthetic yields are often well-defined and can be scaled up for larger quantities. Extraction yields are typically low (often <1% of dry weight) and depend heavily on the source material's quality and the efficiency of the extraction process.[13]
Structural Diversity High Limited to Natural Occurrence Synthesis allows for the creation of novel analogues and derivatives by simply changing the starting materials or reagents, facilitating structure-activity relationship (SAR) studies.[20][21] Extraction is limited to the compounds that nature produces.
Discovery Potential Low High While synthesis is excellent for creating specific targets, extraction from underexplored natural sources can lead to the discovery of entirely new molecular structures with novel biological activities.[1][10]
Time & Labor Often Multi-step & Intensive Can be Prolonged & Tedious A multi-step synthesis can be time-consuming. However, optimizing an extraction and purification protocol for a new natural source can also be a lengthy and labor-intensive process of trial and error.
Environmental Impact Variable (Solvents, Reagents) Variable (Solvent, Biomass) Synthesis often relies on organic solvents and metal catalysts. Extraction can consume large volumes of solvents and generate significant biomass waste. Green chemistry principles are being applied to both fields to mitigate environmental impact.[14][22]

Analytical Characterization: The Unifying Requirement

Regardless of the source, rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the benzofuran amino alcohol.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and, with a chiral column, for determining the enantiomeric excess (ee) of synthetic products.[23][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for analyzing volatile benzofuran compounds, providing both separation and structural information from the mass spectrum.[7][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[3][7]

Representative Protocol: HPLC Analysis for Purity

This protocol is suitable for the analysis of many benzofuran derivatives.[23]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium dihydrogen orthophosphate or formic acid in water for MS compatibility). A typical starting point could be a 60:40 v/v ratio.[23][24]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the benzofuran chromophore (e.g., 282 nm).[23]

  • Sample Preparation: Prepare a stock solution of the benzofuran amino alcohol in a suitable solvent (e.g., acetonitrile). Dilute to create calibration standards and the sample for analysis.

  • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion and Strategic Outlook

The decision to pursue a synthetic or extractive route for obtaining benzofuran amino alcohols is a strategic one, dictated by the end goal of the research.

  • Choose Synthesis for:

    • Targeted Drug Development: When a specific, pre-defined structure is required in high purity and with controlled stereochemistry.

    • Structure-Activity Relationship (SAR) Studies: When a library of related analogues is needed to probe biological targets.

    • Scalable Production: When large quantities of a compound are required for advanced preclinical or clinical studies.

  • Choose Extraction for:

    • Natural Product Discovery: When the goal is to identify novel bioactive compounds from unexplored biological sources.

    • Initial Bioactivity Screening: When screening diverse chemical libraries from nature for new therapeutic leads.

    • Accessing Complex Scaffolds: When the target molecule has a highly complex structure that would be exceptionally challenging to synthesize.

Ultimately, both approaches are complementary and vital to the field of drug discovery. Synthesis provides the tools to build and optimize, while nature provides the inspiration and the initial blueprints for molecules with profound biological potential.

References

  • MS Lab. (2025, February 24).
  • IndochinaLight. (2025, July 12). Natural vs Synthetic Materials Comparison: Key Differences & Benefits.
  • Chrobak, E., et al. (2020). Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols. MDPI.
  • BenchChem. (2025, December). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • International Journal of Novel Research and Development. (2025, April). Natural vs. Synthetic Ingredients in Skincare Products: Is one better and safer than the other?
  • Reviva Labs. (2025, March 7). Natural vs.
  • Hussain, A., et al. (2023).
  • Royal Society of Chemistry. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • Forgo, P., et al. (2019). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC.
  • MedCrave. (2016, September 28).
  • Trilogy Labs. (2026, January 15). Natural vs. Synthetic Ingredients in Cosmetics & Skin Care.
  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • International Journal of Scientific Development and Research. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
  • Noggle, F. T., et al. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Forendex.
  • Chen, Y., et al. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
  • ResearchGate. (n.d.). (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
  • World Journal of Pharmaceutical Research. (n.d.).
  • Royal Society of Chemistry. (2019, September 2).
  • Li, G., et al. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI.
  • ResearchGate. (2025, August 8).
  • Favi, G., et al. (2018, March 21). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC.
  • Frontiers. (n.d.).
  • Semantic Scholar. (n.d.).
  • Liu, X-F., et al. (2019, September 2).
  • MDPI. (2024, November 21). Sustainable Extraction of Bioactive Compounds and Nutrients from Agri-Food Wastes: Potential Reutilization of Berry, Honey, and Chicory Byproducts.
  • MDPI. (2025, November 25).
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Phytochemical compounds or their synthetic counterparts? A detailed comparison of the quantitative environmental assessment for the synthesis and extraction of curcumin.
  • MedCrave online. (2016, September 28).

Sources

A Senior Scientist's Guide to the Certificate of Analysis: Ensuring the Quality of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is the cornerstone of experimental integrity and reproducibility. When working with a molecule as specific as 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, a chiral intermediate with significant potential in medicinal chemistry, the CoA transcends being a simple data sheet.[1][2] It is a comprehensive passport that validates the material's identity, purity, and suitability for its intended application. A deficient or incomplete CoA can lead to compromised data, failed syntheses, and the loss of valuable time and resources.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth framework for evaluating the CoA of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol. We will dissect the critical analytical tests, compare specifications for different quality grades, and provide the causal logic behind these requirements. Furthermore, we will equip you with detailed experimental protocols to independently verify these crucial quality attributes, ensuring your research is built on a foundation of unimpeachable quality.

The Analytical Gauntlet: A Workflow for Quality Assurance

The generation of a robust CoA is a multi-step process involving orthogonal analytical techniques. Each test provides a unique piece of the quality puzzle, and together, they form a self-validating system. The diagram below illustrates the logical workflow, from initial identity confirmation to the final purity assessment, that underpins a trustworthy CoA.

CoA_Workflow cluster_Input Material Batch cluster_Identity Part 1: Identity & Structure cluster_Purity Part 2: Purity & Impurity Profile cluster_PhysChem Part 3: Physicochemical Properties cluster_Output Final Documentation RawMat 2-Amino-1-(2,3-dihydro-1- benzofuran-5-yl)ethanol NMR ¹H & ¹³C NMR Spectroscopy (Confirms Covalent Structure) RawMat->NMR MS Mass Spectrometry (MS) (Confirms Molecular Weight) RawMat->MS FTIR FTIR Spectroscopy (Confirms Functional Groups) RawMat->FTIR HPLC_Assay HPLC-UV Assay (Quantifies Purity) RawMat->HPLC_Assay Chiral_HPLC Chiral HPLC (Determines Enantiomeric Excess) RawMat->Chiral_HPLC GC_HS GC-HS (Residual Solvents - ICH Q3C) RawMat->GC_HS ICP_MS ICP-MS (Elemental Impurities - ICH Q3D) RawMat->ICP_MS Appearance Appearance (Visual Inspection) RawMat->Appearance Water_Content Water Content (Karl Fischer Titration) RawMat->Water_Content ROI Residue on Ignition (Sulfated Ash - USP <281>) RawMat->ROI CoA Comprehensive Certificate of Analysis NMR->CoA MS->CoA FTIR->CoA HPLC_Assay->CoA Chiral_HPLC->CoA GC_HS->CoA ICP_MS->CoA Appearance->CoA Water_Content->CoA ROI->CoA

Caption: A comprehensive analytical workflow for the quality control of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.

Comparative Analysis of CoA Specifications: Research vs. GMP Grade

The required quality of a chemical intermediate is dictated by its position in the development pipeline. Material destined for early-stage research may have less stringent specifications than material intended for pre-clinical or cGMP (current Good Manufacturing Practice) manufacturing. This table provides a comparative overview of typical specifications.

Parameter Test Method Typical Research Grade Specification Typical Pre-clinical/GMP Grade Specification Scientific Rationale & Expert Insights
Identity ¹H NMR, MSConforms to StructureConforms to Structure and Reference StandardUnambiguous structural confirmation is non-negotiable. ¹H NMR verifies the proton environment and covalent bonds, while Mass Spectrometry confirms the molecular weight. For GMP grade, comparison against a qualified reference standard is required.[3]
Appearance Visual InspectionWhite to Off-White Powder/SolidWhite Crystalline SolidA consistent, white crystalline appearance is the first indicator of high purity. Off-white colors or amorphous solids may suggest the presence of process impurities or degradation products.
Assay (Purity) HPLC-UV (Area %)≥ 98.0%≥ 99.5%High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying purity. A higher assay value for GMP material minimizes the presence of unknown impurities that could affect reaction kinetics, yield, or the safety profile of the final drug substance.
Enantiomeric Purity Chiral HPLC (% e.e.)≥ 98.0%≥ 99.8%As a chiral molecule, the enantiomeric excess (e.e.) is a Critical Quality Attribute (CQA). Biological activity is often enantiomer-specific; the undesired enantiomer can be inactive or, in some cases, contribute to off-target effects.[4][5]
Largest Single Impurity HPLC-UV (Area %)≤ 0.5%≤ 0.15%Controlling the level of the largest unknown impurity is critical. This specification prevents any single, potentially reactive or toxic impurity from compromising downstream processes or final product safety.
Water Content Karl Fischer Titration≤ 1.0%≤ 0.2%Water can interfere with moisture-sensitive reactions and can promote degradation of the material over time. Karl Fischer titration is the gold standard for accurate and precise water determination.
Residual Solvents GC-HSReport OnlyComplies with ICH Q3C LimitsSolvents used in synthesis must be removed to prevent interference with subsequent steps and to ensure safety. GMP-grade material must meet the stringent limits set by the International Council for Harmonisation (ICH) Q3C guidelines.
Residue on Ignition USP <281> / Gravimetric≤ 0.5%≤ 0.1%This test quantifies non-volatile inorganic impurities (e.g., salts, catalyst residues). A low value indicates a clean manufacturing process free from inorganic contamination.
Elemental Impurities ICP-MSNot typically requiredComplies with ICH Q3D LimitsTrace metals, often from catalysts or reactors, can be toxic and may poison downstream catalysts. ICP-MS is a highly sensitive technique used to ensure compliance with ICH Q3D guidelines for elemental impurities.

In-Depth Experimental Protocols for Verification

A key principle of scientific integrity is the ability to verify claims. The following protocols provide detailed methodologies for the two most critical chromatographic analyses on the CoA.

Protocol 1: Assay and Purity by Reverse-Phase HPLC-UV

This method is designed to separate the main compound from less polar and more polar impurities.

Scientific Rationale: A C18 (octadecylsilane) column is a versatile, robust stationary phase that provides excellent retention and separation for a wide range of moderately polar organic molecules. A gradient elution, where the mobile phase composition changes over time, is employed to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated from the main peak and quantified within a reasonable run time.

Methodology:

  • Instrumentation: HPLC system with UV/Vis Detector, Autosampler, and Column Oven.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile to achieve a final concentration of ~0.5 mg/mL. Filter with a 0.22 µm syringe filter prior to injection.

  • Data Analysis: Purity is calculated by area percent normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method separates the two enantiomers of the molecule, allowing for the determination of the enantiomeric excess (e.e.).

Scientific Rationale: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP), typically a polysaccharide derivative (like amylose or cellulose) coated or bonded to silica.[6] These phases form transient, diastereomeric complexes with the enantiomers, leading to different retention times. A normal-phase mobile system (e.g., hexane/alcohol) is often preferred for separating amines on these columns as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.

Methodology:

  • Instrumentation: HPLC system with UV/Vis Detector.

  • Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of ~0.5 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated using the formula: e.e. (%) = [(Peak Area 1 - Peak Area 2) / (Peak Area 1 + Peak Area 2)] * 100, where Peak Area 1 is the major enantiomer.

Logical Framework for Material Acceptance

The data from the CoA should be evaluated systematically to make an informed decision on batch acceptance. The following decision tree outlines this logical process.

Acceptance_Logic Start Review Certificate of Analysis Identity_Check Identity Confirmed? (NMR, MS) Start->Identity_Check Purity_Check Assay ≥ 99.5%? Identity_Check->Purity_Check  Yes Reject Batch Rejected (Quarantine & Investigate) Identity_Check->Reject No   Enantiomer_Check Enantiomeric Excess ≥ 99.8%? Purity_Check->Enantiomer_Check  Yes Purity_Check->Reject No   Impurities_Check Impurities & Solvents Within Specification? Enantiomer_Check->Impurities_Check  Yes Enantiomer_Check->Reject No   Accept Batch Accepted for Use Impurities_Check->Accept  Yes Impurities_Check->Reject No  

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) standards for controlling impurities in Darifenacin. Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.

This guide will delve into the specified related compounds of Darifenacin, compare the pharmacopeial approaches to setting impurity limits, and provide a practical analytical methodology for their assessment.

The Critical Role of Pharmacopoeial Standards in Impurity Control

Pharmacopeias like the USP and EP establish legally enforceable standards for the quality, purity, and identity of medicines.[2] These standards provide a framework for manufacturers to control impurities that may arise during the synthesis, purification, and storage of drug substances and products. The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of a drug. Therefore, strict adherence to pharmacopeial limits is a regulatory requirement and a cornerstone of Good Manufacturing Practices (GMP).

The USP and EP often have similar overall goals but can differ in their specific requirements, including the list of specified impurities and their acceptance criteria. These differences can have significant implications for drug development, analytical method validation, and global marketing of pharmaceutical products.

Unraveling the Impurities of Darifenacin

Several related compounds of Darifenacin have been identified and are controlled by the USP and EP. These impurities can be process-related, arising from the synthetic route, or degradation products formed during storage. Below is a list of some known Darifenacin related compounds.

Disclaimer: The specific acceptance criteria (limits) for these impurities are not always publicly available and are detailed in the official USP and EP monographs, which are subject to updates. The information provided in the table below is based on available data and should be cross-referenced with the current official pharmacopeial publications.

Comparison of USP and EP Specified Impurities and General Limits
Impurity NameOther NamesUSP LimitEP Limit
Specified Impurities
Darifenacin Related Compound A(S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic acidNot specified in publicly available documentsNot specified in publicly available documents
Darifenacin Related Compound B5-(2-Bromoethyl)-2,3-dihydrobenzofuranNot specified in publicly available documentsNot specified in publicly available documents
Darifenacin Related Compound C3-Hydroxy DarifenacinNot specified in publicly available documentsNot specified in publicly available documents
Darifenacin Related Compound G5-(2-Bromoethyl)-2,3-dihydrobenzofuranNot specified in publicly available documentsNot specified in publicly available documents
(R)-DarifenacinEnantiomer of DarifenacinNot specified in publicly available documentsNot specified in publicly available documents
General Limits
Any Unspecified Impurity-Not specified in publicly available documentsNot specified in publicly available documents
Total Impurities-Not specified in publicly available documentsNot specified in publicly available documents

It is important to note that the USP often uses the term "Related Compounds," while the EP uses "Impurities." The fundamental principles of controlling these substances are, however, very similar and are guided by the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).

Visualizing the Pharmacopeial Impurity Control Workflow

The following diagram illustrates the general workflow for the analysis and control of impurities in a drug substance according to pharmacopeial guidelines.

Pharmacopeial Impurity Control Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Evaluation & Compliance API_Sample API Sample Preparation HPLC_Analysis HPLC/UPLC Analysis API_Sample->HPLC_Analysis Standard_Prep Reference Standard Preparation Standard_Prep->HPLC_Analysis Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Comparison Compare with Pharmacopeial Limits Quantification->Comparison Compliance_Check Compliance Decision Comparison->Compliance_Check

Caption: A typical workflow for pharmacopeial impurity analysis.

Key Darifenacin Related Compounds: Structures at a Glance

Understanding the chemical structures of Darifenacin and its related compounds is crucial for their identification and characterization.

Darifenacin and Key Impurities cluster_impurities Key Related Compounds Darifenacin Darifenacin C28H30N2O2 Impurity_A Darifenacin Related Compound A (Acid Impurity) Impurity_R (R)-Darifenacin (Enantiomeric Impurity)

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stop, Look, Assess" Directive

Do not dispose of this compound down the drain.

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol (CAS: 1157607-13-0) is a functionalized benzofuran derivative containing a basic amine and a secondary alcohol.[1][2] Due to the biological activity associated with benzofuran scaffolds (often used in pharmacophores for hepatotoxicity or receptor modulation), this compound must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until proven otherwise.

Immediate Disposal Action Plan:

  • Classify: Organic Base / Toxic.[2]

  • Segregate: Keep separate from strong acids and oxidizers.[2][3][4]

  • Destruction: High-temperature incineration is the only validated method for complete ring destruction.[2]

Chemical Profile & Hazard Characterization

Understanding the chemical structure is the first step in a self-validating disposal system.[2]

FeatureSpecificationDisposal Implication
Chemical Name 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanolMust be fully written on waste tags (No abbreviations).[1][2]
CAS Number 1157607-13-0Use for specific waste profiling.[2]
Functional Groups Secondary Amine, Alcohol, Benzofuran RingBasic pH. Incompatible with acids (exothermic) and peroxides.
Physical State Solid (typically off-white powder)Dust hazard.[2] Requires solubilization or double-bagging.[1][2]
Predicted Hazards Skin/Eye Irritant (H315/H319), STOT SE 3Standard PPE (Nitrile gloves, eye protection) required.
RCRA Status Non-listed (unless characteristic)Manage as Hazardous Waste (Ignitable if in solvent, Toxic by generator knowledge).[5]

The Self-Validating Segregation System[1][2]

To ensure safety, you must implement a "Check-Confirm-Add" workflow.[2] This prevents the most common laboratory accident: incompatible waste mixing.

The "Basic Organic" Rule

Because this molecule is an amine , it is basic. Adding it to a waste container with high acid content (e.g., Aqua Regia, Piranha solution, or concentrated HCl waste) can generate heat and pressure, leading to container rupture.

Validation Step: Before adding 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol to any liquid waste carboy:

  • Check the pH of the receiving carboy. It must be Neutral (pH 6-8) or Basic (pH >8) .[2]

  • Check for Oxidizers. Ensure the container does not contain Nitric Acid or Peroxides.[2]

Visual Decision Workflow

The following diagram outlines the logical flow for disposing of this specific compound, distinguishing between solid stock and reaction mixtures.

DisposalWorkflow Start Waste Generation: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid Solution DoubleBag Double Bag in Clear Polyethylene Bags Solid->DoubleBag LabelSolid Label: 'Toxic Solid Waste' List full chemical name DoubleBag->LabelSolid IncinerateSolid Disposal: High-Temp Incineration LabelSolid->IncinerateSolid HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck HaloYes Segregate: Halogenated Organic Waste HalogenCheck->HaloYes Yes HaloNo Segregate: Non-Halogenated Organic Waste HalogenCheck->HaloNo No CompatCheck Compatibility Check: Is receiving container Acidic? HaloYes->CompatCheck HaloNo->CompatCheck AcidYes STOP: Do Not Add. Use separate container. CompatCheck->AcidYes Yes (pH < 4) AcidNo Safe to Add CompatCheck->AcidNo No (pH > 4) FinalLiquid Disposal: Fuel Blending / Incineration AcidNo->FinalLiquid

Figure 1: Decision matrix for segregating benzofuran-derivative waste streams to prevent incompatibility events.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance & Contaminated Debris)

Best for: Expired stock, weighing boat residues, contaminated gloves.

  • Containment: Do not throw loose powder into general trash.[2] Place the material into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a rigid wide-mouth HDPE jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol" (95%+).[1][2]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in the "Solid Hazardous Waste" bin pending EHS pickup.

B. Liquid Waste (Reaction Mixtures)

Best for: HPLC effluent, mother liquors, washing solvents.

  • Solvent Identification: Determine the primary solvent (e.g., Methanol, Ethyl Acetate, DCM).

  • Select Container: Use an HDPE or Glass carboy. Avoid metal containers if the solution is corrosive.

  • pH Adjustment (If necessary): If the waste stream is highly acidic, neutralize it to pH 5-9 before adding this amine to prevent salt precipitation or heat generation.[2]

  • Transfer: Pour using a funnel to prevent spills.

  • Rinsing: Rinse the original flask with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container. Do not rinse down the sink.

C. Empty Container Management
  • Triple Rinse: Containers that held the pure substance must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Manage the rinsate as Hazardous Liquid Waste (see Section B).

  • Defacing: Deface the label and mark "Empty" before discarding the glass bottle in the glass trash or recycling, depending on local regulations.

Emergency Contingencies: Spills

Scenario: Powder Spill on Benchtop

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[6] If the powder is fine/dusty, wear an N95 or half-mask respirator.[2]

  • Contain: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.

  • Clean: Wipe up the material. Clean the surface with a mild detergent followed by water.

  • Dispose: Place all cleanup materials into a solid hazardous waste bag.

Scenario: Solution Spill

  • Absorb: Use universal absorbent pads or vermiculite.[2]

  • Collect: Scoop absorbed material into a hazardous waste bag.

  • Decontaminate: Wash surface with soap and water.[2][7]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Washington, D.C. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol (Related Structure). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.